N-Acetyl-3,5-diiodo-L-tyrosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXURJOCZAIXFK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305606 | |
| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-28-7 | |
| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3,5-diiodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of N-Acetyl-3,5-diiodo-L-tyrosine?
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-3,5-diiodo-L-tyrosine is a synthetically modified derivative of the amino acid L-tyrosine. The introduction of two iodine atoms onto the phenolic ring and an acetyl group at the nitrogen terminus significantly alters its physicochemical properties, making it a compound of interest in various research and development areas, particularly in thyroid-related studies and as a precursor for radiolabeled compounds. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and relevant biological context.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the tables below. These values are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₁I₂NO₄[1][2][3] |
| Molecular Weight | 475.02 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 124.0 to 128.0 °C[2] |
| CAS Number | 1027-28-7[1][2][3] |
| Storage Conditions | Store at 0-8°C in a dry, dark place.[1][2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Density | 2.206 ± 0.06 g/cm³[2] |
| Boiling Point | 532.9 ± 50.0 °C[2] |
| Flash Point | 276.1 °C[2] |
| pKa | 2.98 ± 0.10[2] |
| Vapor Pressure | 3.47E-12 mmHg at 25°C[2] |
| Refractive Index | 1.692[2] |
Table 3: Solubility Profile
| Solvent | Solubility |
| Methanol | Almost transparent[2] |
| Water | Enhanced solubility compared to other iodinated tyrosine derivatives is noted, but quantitative data is not readily available.[1] |
| DMSO | Soluble (based on the solubility of the related compound 3,5-Diiodo-L-tyrosine)[4] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the determination of key physicochemical properties and for the synthesis of N-acetylated amino acids.
Synthesis of N-Acetyl-Amino Acids (General Protocol)
This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride, which can be adapted for the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine.
Materials:
-
Amino acid (e.g., 3,5-diiodo-L-tyrosine)
-
Acetic acid
-
Acetic anhydride
-
Water
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
-
Crystallization vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Mix the amino acid and acetic acid in a molar ratio of 1:4-7 in the reaction vessel.
-
Heat the mixture to 40-70°C and stir for 1-6 hours.
-
Over a period of 1 to 5 hours, uniformly add acetic anhydride in a molar amount equivalent to 1.0 to 1.4 times that of the amino acid, while maintaining the temperature at 40-70°C.
-
Continue stirring and maintaining the temperature for an additional 1 to 4 hours.
-
Rapidly distill the mixture under vacuum (0.07 to 0.08 MPa) at 90°C until the volume of the distilled liquid is 1.0 to 1.3 times the initial volume of acetic acid.
-
Add water, equivalent to 1 to 3 times the mass of the starting amino acid, to the residue.
-
Stir and cool the mixture to induce crystallization.
-
Allow the crystallization to proceed for 1 to 24 hours.
-
Separate the solid product by filtration.
-
Dry the collected solid in an oven to obtain the N-acetylated amino acid.
Determination of Melting Point (Capillary Method)
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered and dry)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.
-
Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The melting point is reported as this range. For a pure substance, this range should be narrow (1-2°C).
Determination of Solubility (Qualitative Method)
Materials:
-
Test tubes
-
Vortex mixer or stirring rod
-
Sample of this compound
-
Various solvents (e.g., water, methanol, ethanol, DMSO, acetone)
Procedure:
-
Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a clean, dry test tube.
-
Add a small volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Observe the mixture to see if the solid has dissolved completely.
-
If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL at a time), agitating after each addition, until the solid dissolves or a total volume of 1 mL has been added.
-
Record the solubility in qualitative terms (e.g., very soluble, soluble, sparingly soluble, or insoluble) based on the amount of solvent required to dissolve the sample.
Biological Context and Signaling Pathways
This compound is closely related to the biosynthesis of thyroid hormones. In the body, it is expected to be deacetylated to 3,5-diiodo-L-tyrosine (DIT). DIT is a crucial intermediate in the synthesis of thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[2][5]
The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles. The key steps involving DIT are:
-
Iodination of Tyrosine: Tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling Reaction: Two molecules of DIT couple to form thyroxine (T4), or one molecule of DIT couples with one molecule of MIT to form triiodothyronine (T3).[5]
Below is a diagram illustrating the workflow for the synthesis of N-acetylated amino acids and the signaling pathway for thyroid hormone synthesis.
References
An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormones and a valuable compound for various research applications. This document details the primary synthetic routes, purification protocols, and analytical characterization of the target molecule, presented in a format tailored for laboratory and drug development professionals.
Introduction
This compound is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenol ring and an acetyl group on the alpha-amino group. This modification enhances its utility in certain synthetic and biological studies compared to its parent molecule, L-tyrosine. Its primary significance lies in its role as a precursor in the synthesis of thyroid hormones, such as thyroxine (T4). The N-acetyl group can serve as a protecting group during synthetic manipulations, and the diiodo-substitution is a key structural feature for its biological activity and further chemical transformations.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical and Analytical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁I₂NO₄ |
| Molecular Weight | 475.01 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 124.0 to 128.0 °C[1] |
| Purity (by HPLC) | ≥ 97%[2] |
| Storage Conditions | 0-8°C[2] |
Synthesis of this compound
There are two primary synthetic strategies for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Method 1: Iodination of N-Acetyl-L-tyrosine
This is a direct and common approach where commercially available N-Acetyl-L-tyrosine is subjected to electrophilic iodination.
Method 2: Iodination of L-Tyrosine followed by Acetylation
In this alternative route, L-tyrosine is first di-iodinated to form 3,5-diiodo-L-tyrosine, which is then acetylated to yield the final product.[1]
Experimental Protocol: Iodination of N-Acetyl-L-tyrosine
This protocol is a composite of established iodination procedures for tyrosine derivatives.
Materials:
-
N-Acetyl-L-tyrosine
-
Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide)
-
A suitable solvent (e.g., glacial acetic acid, methanol)
-
A base for pH adjustment (e.g., sodium hydroxide solution)
-
An acid for neutralization/precipitation (e.g., hydrochloric acid)
-
Sodium thiosulfate solution (for quenching excess iodine)
Procedure:
-
Dissolution: Dissolve N-Acetyl-L-tyrosine in a suitable solvent. For instance, suspend N-Acetyl-L-tyrosine in glacial acetic acid.
-
Iodination: Slowly add a solution of iodine monochloride in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature. Alternatively, a mixture of iodine and an oxidizing agent like hydrogen peroxide can be used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the excess iodine by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Precipitation: Precipitate the crude product by adding the reaction mixture to a large volume of cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Drying: Dry the crude product under vacuum.
Experimental Protocol: Iodination of L-Tyrosine and Subsequent Acetylation
This two-step protocol provides an alternative route to the target compound.
Step 1: Synthesis of 3,5-Diiodo-L-tyrosine
-
Iodination: L-tyrosine is directly iodinated using iodine in the presence of sodium iodide in an aqueous ethylamine solution, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[3]
-
Isolation: The resulting 3,5-diiodo-L-tyrosine can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.
Step 2: Acetylation of 3,5-Diiodo-L-tyrosine
-
Dissolution: Dissolve the 3,5-diiodo-L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH of the solution between 8 and 10 with the concurrent addition of a base.
-
Reaction Completion and Precipitation: After the addition of acetic anhydride is complete, stir the reaction mixture for a short period. Then, acidify the solution with an acid like hydrochloric acid to precipitate the this compound.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products (e.g., mono-iodinated species), and other impurities.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include aqueous ethanol, aqueous acetic acid, or hot water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC can be employed. The conditions would be an extension of analytical HPLC methods.
Table 2: Representative HPLC Conditions for Analysis and Purification
| Parameter | Condition |
| Column | Reversed-phase C18 (for preparative scale, a wider diameter column is used) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the product. |
| Flow Rate | Adjusted for the preparative column diameter. |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., around 280 nm). |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Role in Thyroid Hormone Synthesis Pathway
This compound is closely related to 3,5-diiodo-L-tyrosine (DIT), a key intermediate in the biosynthesis of thyroid hormones. The following diagram illustrates the simplified pathway of thyroid hormone synthesis, highlighting the position of DIT.
Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of diiodotyrosine (DIT).
References
- 1. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. This compound(1027-28-7) IR Spectrum [chemicalbook.com]
- 3. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide for Researchers
CAS Number: 1027-28-7
This technical guide provides an in-depth overview of N-Acetyl-3,5-diiodo-L-tyrosine, a specialized derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, synthesis, and applications.
Core Compound Properties
This compound is a synthetic compound with significant potential in various research and development areas. Its structure, featuring an acetylated amino group and two iodine atoms on the phenolic ring of tyrosine, imparts unique physicochemical and biological properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1027-28-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [3] |
| Molecular Weight | 475.01 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2][3] |
| Melting Point | 124.0 to 128.0 °C | [1][2] |
| Boiling Point (Predicted) | 532.9 ± 50.0 °C | [1][2] |
| Density (Predicted) | 2.206 ± 0.06 g/cm³ | [1][2] |
| Solubility | Almost transparent in Methanol | [1][2] |
| pKa (Predicted) | 2.98 ± 0.10 | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C | [1][2] |
Synthesis and Manufacturing
Representative Synthesis Protocol
Step 1: Synthesis of 3,5-Diiodo-L-tyrosine
This step involves the direct iodination of L-tyrosine.
-
Materials: L-tyrosine, Iodine, Sodium Iodide, Aqueous Ethylamine (or a mixture of acetic and hydrochloric acids with hydrogen peroxide).
-
Procedure: L-tyrosine is reacted with iodine in the presence of sodium iodide in a suitable solvent system, such as aqueous ethylamine. The reaction mixture is stirred until the iodination is complete. The product, 3,5-diiodo-L-tyrosine, is then isolated and purified.
Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine
The purified 3,5-diiodo-L-tyrosine is then acetylated.
-
Materials: 3,5-Diiodo-L-tyrosine, Acetic Anhydride, an appropriate base (e.g., sodium hydroxide).
-
Procedure: 3,5-Diiodo-L-tyrosine is dissolved in an alkaline solution. Acetic anhydride is then added dropwise while maintaining the pH of the reaction mixture with a base. The reaction is allowed to proceed to completion. The pH is then adjusted to precipitate the this compound. The crude product is filtered, washed, and can be further purified by recrystallization.
A logical workflow for this synthesis is depicted below:
Biological Significance and Applications
This compound is a compound of interest in several areas of biomedical research due to its structural similarity to thyroid hormone precursors and its potential as a research tool.
Role in Thyroid Hormone Biosynthesis Research
The compound serves as an important tool in studying the biosynthesis of thyroid hormones. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein. 3,5-diiodo-L-tyrosine is a direct precursor to these hormones. By using this compound, researchers can investigate the enzymatic processes and regulatory mechanisms of this pathway.
The following diagram illustrates the simplified signaling pathway of thyroid hormone biosynthesis:
Application in Pepsin Inhibition Studies
A standard experimental protocol to determine pepsin inhibition is as follows:
Pepsin Inhibition Assay Protocol
-
Objective: To determine the inhibitory effect of this compound on pepsin activity.
-
Principle: This assay measures the proteolytic activity of pepsin using a suitable substrate, such as hemoglobin. The rate of substrate cleavage is monitored spectrophotometrically. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.
-
Materials:
-
Pepsin
-
Hemoglobin (as substrate)
-
Hydrochloric acid (HCl) for pH adjustment
-
Trichloroacetic acid (TCA) to stop the reaction
-
This compound (test inhibitor)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a buffered solution of hemoglobin at an acidic pH (e.g., pH 2.0).
-
Prepare various concentrations of this compound.
-
In separate reaction tubes, mix the hemoglobin solution with either the test inhibitor or a vehicle control.
-
Initiate the reaction by adding a standardized solution of pepsin to each tube.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding TCA, which precipitates the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of digested, soluble peptides.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.
-
Potential in Radiopharmaceutical Development
Due to the presence of iodine atoms, this compound is a potential precursor for the development of radiopharmaceuticals.[3] By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), the compound can be transformed into a tracer for diagnostic imaging (e.g., SPECT or PET) or a therapeutic agent for targeted radionuclide therapy.[3] The N-acetyl group can enhance solubility and stability, which are desirable properties for radiolabeled compounds.[3]
The general workflow for developing a radiopharmaceutical from this precursor would involve:
Conclusion
This compound is a versatile synthetic compound with established and potential applications in biomedical research. Its well-defined physicochemical properties make it a valuable tool for studying thyroid hormone biosynthesis and enzyme inhibition. Furthermore, its structure holds promise for the development of novel radiopharmaceuticals. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and outlining relevant experimental frameworks. Further research into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.
References
Molecular structure and formula of N-Acetyl-3,5-diiodo-L-tyrosine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine. Characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine function, this compound serves as a crucial intermediate in various biochemical and pharmaceutical applications. Its structural similarity to thyroid hormone precursors makes it a significant molecule in endocrinological research. Furthermore, its unique properties are leveraged in the development of radiopharmaceuticals and as a building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of this compound.
Molecular Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and chemical formula.
Molecular Formula: C₁₁H₁₁I₂NO₄[1][2]
Systematic Name: (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1]
The structure consists of a central L-tyrosine core, which is an α-amino acid. The key modifications are:
-
Di-iodination: Two iodine atoms are substituted at the 3 and 5 positions of the phenyl ring of tyrosine.
-
N-Acetylation: An acetyl group (-COCH₃) is attached to the α-amino group.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [1][2] |
| Molecular Weight | 475.01 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
| Melting Point | 124.0 to 128.0 °C | |
| Boiling Point (Predicted) | 532.9 ± 50.0 °C | |
| Density (Predicted) | 2.206 ± 0.06 g/cm³ | |
| Flash Point | 276.1 °C | |
| Solubility | Almost transparent in Methanol | |
| Storage Conditions | Store at 0-8°C | [1] |
| CAS Number | 1027-28-7 | [1][2] |
| PubChem CID | 70565 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine, followed by the N-acetylation of the resulting intermediate.
Step 1: Synthesis of 3,5-Diiodo-L-tyrosine
This protocol is based on the direct iodination of L-tyrosine.
-
Materials:
-
L-tyrosine
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Aqueous ethylamine or a mixture of acetic and hydrochloric acid
-
Hydrogen peroxide (if using the acid mixture)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
Dissolve L-tyrosine in the chosen solvent system (aqueous ethylamine or the acid mixture) in the reaction vessel with stirring.
-
In a separate container, prepare a solution of iodine and sodium iodide.
-
Slowly add the iodine solution to the L-tyrosine solution with continuous stirring. If using the acid mixture, hydrogen peroxide is added to facilitate the oxidation of iodide to iodine.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the precipitated 3,5-diiodo-L-tyrosine is collected by filtration.
-
The crude product is washed with cold water and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
The purified 3,5-diiodo-L-tyrosine is dried under vacuum.
-
Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine
This protocol is a standard method for the N-acetylation of amino acids.
-
Materials:
-
3,5-Diiodo-L-tyrosine (from Step 1)
-
Acetic anhydride
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel with pH control
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
Suspend the 3,5-diiodo-L-tyrosine in water in the reaction vessel.
-
Cool the suspension in an ice bath and slowly add the aqueous NaOH solution with stirring until the amino acid dissolves completely.
-
While maintaining a low temperature (typically below 10°C), add acetic anhydride dropwise to the solution. Simultaneously, add NaOH solution to maintain the pH of the reaction mixture between 8 and 10.
-
After the addition of acetic anhydride is complete, continue stirring the reaction mixture for a period (e.g., 1 hour) to ensure complete acetylation.
-
Slowly acidify the reaction mixture with HCl to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
-
Dry the purified this compound under vacuum.
-
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
This compound is not known to be a direct signaling molecule. Its primary biological significance lies in its role as a precursor, particularly in the context of thyroid hormone biosynthesis. The di-iodinated tyrosine moiety is a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4).
The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid gland. L-tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosine residues are then coupled to form T3 and T4. This compound serves as a synthetic analogue and a valuable tool for studying this pathway.
Caption: Role of diiodotyrosine in thyroid hormone synthesis.
Applications
The unique chemical structure of this compound lends itself to several key applications in research and development:
-
Thyroid Research: It is a vital compound for studying the synthesis and metabolism of thyroid hormones.[1] Its structural similarity to DIT allows it to be used as a probe or a starting material in studies related to thyroid function and disorders.
-
Radiopharmaceuticals: The presence of iodine atoms makes it an excellent precursor for the synthesis of radiolabeled compounds. By using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), this compound can be converted into imaging agents for diagnostic purposes (e.g., SPECT or PET imaging) or therapeutic agents for targeted radiotherapy.
-
Drug Development: It serves as a lead compound in the design and synthesis of novel pharmaceuticals, particularly those targeting thyroid-related diseases.
-
Biochemical Assays: This compound is employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[1]
Conclusion
This compound is a molecule of significant interest to researchers in the fields of endocrinology, medicinal chemistry, and drug development. Its well-defined molecular structure and physicochemical properties, coupled with its crucial role as a precursor in the synthesis of thyroid hormones and radiopharmaceuticals, underscore its importance. The synthetic protocols outlined in this guide provide a framework for its preparation, enabling further investigation into its biological functions and potential therapeutic applications. The continued study of this compound and its derivatives holds promise for advancing our understanding of thyroid physiology and for the development of novel diagnostic and therapeutic agents.
References
The Genesis of Thyroid Hormones: An In-depth Technical Guide to the Discovery and History of Iodinated Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of iodinated tyrosine derivatives, the fundamental building blocks of thyroid hormones. We will delve into the pivotal experiments, key scientific figures, and the evolution of our understanding of these critical molecules, from their initial observation to the elucidation of their synthesis and function. This guide also presents quantitative data, detailed experimental protocols from seminal studies, and visualizations of key pathways and workflows to offer a thorough resource for professionals in the field.
The Early Quest: From Goiter to Iodine
The story of iodinated tyrosine derivatives begins not in a laboratory, but with the ancient observation of goiter, the swelling of the thyroid gland. As early as 2697 BCE, the "Yellow Emperor" Hung Ti described the use of seaweed to treat this condition[1][2]. This empirical remedy, unknowingly, provided the essential element for thyroid hormone synthesis: iodine.
It was not until 1811 that French chemist Bernard Courtois discovered iodine while processing seaweed ash[1][2]. This discovery laid the groundwork for understanding the link between this element and thyroid function. In the 19th century, the clinical pictures of hypothyroidism ("myxoedema") and hyperthyroidism ("Graves' disease") were described, and in 1891, George Murray demonstrated that injecting sheep thyroid extract could alleviate the symptoms of myxoedema, marking the dawn of hormone replacement therapy[1][2][3].
The Isolation and Synthesis of Thyroxine (T4)
The early 20th century witnessed a race to isolate the active principle of the thyroid gland. The breakthrough came on Christmas Day in 1914, when American biochemist Edward C. Kendall at the Mayo Clinic crystallized the primary thyroid hormone, which he named "thyroxin"[3][4][5]. This monumental achievement provided a pure substance for further study.
However, the correct chemical structure of thyroxine remained elusive until 1926, when British chemist Charles Robert Harington elucidated its composition as a tetra-iodinated derivative of the amino acid tyrosine[4]. A year later, in 1927, Harington, along with George Barger, achieved the complete chemical synthesis of thyroxine, a landmark in hormone research[4].
Experimental Protocols: The Synthesis of Thyroxine (Harington and Barger, 1927)
The synthesis of thyroxine by Harington and Barger was a multi-step process that stands as a classic in organic chemistry. Below is a summary of their experimental approach, as detailed in their 1927 publication.
Starting Material: The synthesis began with p-hydroxybenzaldehyde.
Key Steps:
-
Nitration: p-hydroxybenzaldehyde was nitrated to introduce nitro groups onto the benzene ring.
-
Condensation: The resulting dinitro-p-hydroxybenzaldehyde was condensed with p-methoxyaniline.
-
Reduction: The nitro groups were then reduced to amino groups.
-
Diazotization and Iodination: The amino groups were converted to diazonium salts and subsequently replaced with iodine atoms through a Sandmeyer-like reaction.
-
Demethylation and Oxidation: The methoxy group was demethylated to a hydroxyl group, and the aldehyde was oxidized to a carboxylic acid.
-
Introduction of the Alanine Side Chain: The final step involved the introduction of the alanine side chain to the phenolic ring, a complex procedure involving several sub-steps to yield the final thyroxine molecule.
This pioneering work not only confirmed the structure of thyroxine but also made it available for therapeutic use.
The Discovery of the "True" Hormone: Triiodothyronine (T3)
For decades, thyroxine was considered the sole active thyroid hormone. However, in the early 1950s, a new chapter unfolded. Working at the National Institute for Medical Research in London, Rosalind Pitt-Rivers and Jack Gross utilized the then-emerging technique of paper chromatography combined with radioactive iodine (¹³¹I) to study iodine metabolism[6][7][8].
In 1952, they reported the identification of a previously unknown iodine-containing compound in human plasma, which they named triiodothyronine (T3)[8]. Their subsequent research revealed that T3 was significantly more potent than T4, leading to the paradigm shift that T4 is largely a prohormone, with T3 being the primary biologically active form of thyroid hormone[7].
Experimental Protocols: The Isolation of Triiodothyronine (Gross and Pitt-Rivers, 1952)
The isolation and identification of T3 relied on the separation of minute quantities of radiolabeled compounds from biological samples. The following outlines the key aspects of their experimental workflow.
Methodology:
-
Radioactive Labeling: Patients were administered a tracer dose of radioactive iodine (¹³¹I), which was incorporated into newly synthesized thyroid hormones.
-
Plasma Extraction: Blood samples were collected, and the plasma was extracted with n-butanol to isolate the iodinated compounds.
-
Paper Chromatography: The butanol extracts were concentrated and spotted onto filter paper for chromatographic separation. They employed a two-dimensional chromatography system:
-
First Dimension: n-butanol-acetic acid-water solvent system.
-
Second Dimension: n-butanol-dioxane-ammonia solvent system.
-
-
Autoradiography: The developed chromatograms were exposed to X-ray film. The radioactive spots corresponding to different iodine-containing compounds were then visualized.
-
Identification: By comparing the positions of the unknown radioactive spot with synthetic standards, they were able to identify it as 3,5,3'-triiodothyronine.
The Biochemical Pathway of Iodinated Tyrosine Derivatives
The discovery of T3 and T4 paved the way for a deeper understanding of the biosynthesis of these hormones within the thyroid gland. The central players in this process are the iodinated tyrosine derivatives, monoiodotyrosine (MIT) and diiodotyrosine (DIT) .
The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles:
-
Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.
-
Oxidation and Iodination: The enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine and incorporates it into the tyrosine residues of a large glycoprotein called thyroglobulin (Tg) . This process, known as organification, results in the formation of MIT and DIT residues attached to the thyroglobulin backbone[9][10][11].
-
Coupling: Within the thyroglobulin molecule, TPO catalyzes the coupling of these iodinated tyrosine residues:
-
Storage and Secretion: The thyroglobulin, now containing T3 and T4, is stored in the colloid of the thyroid follicle. Upon stimulation by thyroid-stimulating hormone (TSH) , the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T3 and T4 into the bloodstream.
The ratio of MIT to DIT within thyroglobulin is influenced by iodine availability. In states of iodine deficiency, the production of MIT is favored, leading to a higher MIT/DIT ratio and, consequently, a higher proportion of T3 relative to T4 being synthesized.
Quantitative Data
The following tables summarize key quantitative data related to iodinated tyrosine derivatives and thyroid hormones.
Table 1: Relative Abundance of Iodoamino Acids in Thyroglobulin
| Iodine Intake Status | MIT/DIT Ratio | T4/T3 Ratio in Secreted Hormones |
| Iodine Sufficient | Low | High (approx. 10:1) |
| Iodine Deficient | High | Low |
Table 2: Binding Affinities of T3 and T4 to Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Dissociation Constant (Kd) |
| T3 | TRα1 | ~0.1-0.5 nM |
| T4 | TRα1 | ~1-5 nM |
| T3 | TRβ1 | ~0.1-0.5 nM |
| T4 | TRβ1 | ~1-5 nM |
Table 3: Enzymatic Kinetics of Thyroid Peroxidase (TPO)
| Substrate | Product | Km | Vmax |
| Tyrosine | MIT | Variable | High |
| MIT | DIT | Low | Moderate |
| DIT + DIT | T4 | High | Low |
Signaling Pathways and Experimental Workflows
The biological effects of thyroid hormones are mediated through their interaction with nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.
Signaling Pathway
Upon entering the target cell, T3 (and to a lesser extent T4) binds to TRs located in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Caption: Biosynthesis of thyroid hormones within the thyroid follicle.
Caption: Genomic signaling pathway of thyroid hormones.
Caption: Logical flow of major discoveries in iodinated tyrosine derivative research.
Conclusion
The journey from observing the therapeutic effects of seaweed on goiter to understanding the intricate molecular mechanisms of thyroid hormone action is a testament to centuries of scientific inquiry. The discovery and characterization of iodinated tyrosine derivatives, MIT and DIT, and their hormonal products, T4 and T3, have been central to this journey. The pioneering work of Kendall, Harington, Pitt-Rivers, and Gross, among many others, has not only unraveled fundamental aspects of endocrine physiology but has also led to life-saving therapies for millions of people with thyroid disorders. This in-depth guide serves as a foundation for researchers and drug development professionals to build upon this rich history and continue to advance our knowledge and treatment of thyroid-related diseases.
References
- 1. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thyroid.org [thyroid.org]
- 3. thyroid.org [thyroid.org]
- 4. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3:5:3' -triiodothyronine. 1. Isolation from thyroid gland and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Rosalind Venetia Pitt-Rivers - eurothyroid.com [eurothyroid.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thyroglobulin blood testing in adults can be used as a population measure of adequate iodine nutrition [thyroid.org]
- 10. thyroid.org [thyroid.org]
- 11. Thyroglobulin as a Biomarker of Iodine Deficiency: A Review - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide to its Role as a Precursor in Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine nitrogen. Its structural similarity to 3,5-diiodo-L-tyrosine (DIT), a direct precursor to thyroid hormones, positions it as a compound of significant interest in endocrinological research and pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in hormone synthesis, with a focus on its conversion pathways, relevant enzymatic processes, and experimental considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [1] |
| Molecular Weight | 475.02 g/mol | [1] |
| CAS Number | 1027-28-7 | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Storage Conditions | 0-8°C | [1] |
The Central Role of Diiodotyrosine (DIT) in Thyroid Hormone Synthesis
The synthesis of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process occurring within the thyroid gland. A key intermediate in this pathway is 3,5-diiodo-L-tyrosine (DIT). The established mechanism involves the following key steps:
-
Iodination of Tyrosine Residues: Tyrosine residues within the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO) to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling Reaction: Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules results in the formation of thyroxine (T4).
The Precursor Role of this compound
For this compound to serve as a precursor for thyroid hormone synthesis, it must first be converted to 3,5-diiodo-L-tyrosine (DIT) through the removal of its N-acetyl group. This deacetylation step is crucial as thyroid peroxidase acts on the free amino group of DIT within the thyroglobulin structure.
Enzymatic Deacetylation
The in vivo conversion of N-acetylated amino acids to their corresponding free amino acids is catalyzed by a class of enzymes known as aminoacylases . While specific studies on the deacetylation of this compound in the thyroid are limited, the general activity of these enzymes on N-acetylated amino acids is well-documented. It is hypothesized that an aminoacylase present in thyroid tissue could facilitate the conversion of this compound to DIT, thereby making it available for thyroid hormone synthesis.
The proposed enzymatic conversion pathway can be visualized as follows:
Proposed enzymatic conversion of this compound.
Experimental Protocols
Detailed experimental protocols for investigating the conversion of this compound to thyroid hormones are crucial for reproducible research. Below is a generalized workflow for an in vitro study.
In Vitro Conversion Assay
Objective: To determine if this compound can be converted to thyroxine in the presence of thyroid tissue homogenate.
Materials:
-
This compound
-
Thyroid tissue (e.g., porcine or bovine)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Analytical standards for DIT and T4
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Thyroid Homogenate:
-
Excise and mince fresh thyroid tissue on ice.
-
Homogenize the tissue in cold homogenization buffer.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic and microsomal fractions.
-
-
Incubation:
-
In a reaction vessel, combine the thyroid homogenate supernatant, this compound, and a source of hydrogen peroxide (as a substrate for TPO).
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Include control reactions lacking the thyroid homogenate or this compound.
-
-
Sample Analysis:
-
At each time point, terminate the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Analyze the reaction mixture for the presence of DIT and T4 using a validated HPLC method with appropriate standards.
-
The experimental workflow can be represented as follows:
In vitro workflow for assessing this compound conversion.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion efficiency of this compound to DIT and subsequently to thyroid hormones. Research in this area is warranted to establish the viability of this compound as a reliable precursor. Future studies should aim to quantify the reaction kinetics and yield under various experimental conditions.
Conclusion and Future Directions
This compound holds potential as a precursor for thyroid hormone synthesis, contingent on its efficient in vivo deacetylation to 3,5-diiodo-L-tyrosine. Its enhanced solubility compared to DIT may offer advantages in certain experimental and pharmaceutical formulations. However, further research is imperative to:
-
Identify and characterize the specific aminoacylases in the thyroid responsible for the deacetylation of this compound.
-
Quantify the rate and efficiency of this conversion in thyroid tissue.
-
Conduct in vivo studies to assess the bioavailability of this compound and its contribution to the overall thyroid hormone pool.
A deeper understanding of these aspects will be crucial in fully elucidating the role of this compound in endocrinology and exploring its potential therapeutic applications.
References
An In-depth Technical Guide to the Biological Activity of N-Acetyl-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3,5-diiodo-L-tyrosine (NAc-DIT) is a specialized derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on its phenolic ring and an acetyl group on its amino terminus. This modification of the parent molecule, L-tyrosine, imparts unique physicochemical and biological properties that make it a compound of significant interest in biomedical research. Primarily recognized for its role as a key intermediate in the synthesis of thyroid hormones and their analogs, NAc-DIT also serves as a valuable tool in studying thyroid hormone metabolism and in the development of radiopharmaceuticals.[1] Its structural similarity to endogenous iodinated tyrosines allows it to participate in various biochemical pathways, offering avenues for research in thyroid-related disorders.[1] Furthermore, its utility extends to biochemical assays for probing enzyme-substrate interactions and in antioxidant studies.[1] This technical guide provides a comprehensive overview of the biological activity of NAc-DIT, including its physicochemical properties, known biological roles, and relevant experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. These properties influence its solubility, stability, and interactions with biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |
| Molecular Weight | 475.02 g/mol | [2] |
| CAS Number | 1027-28-7 | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 124.0 to 128.0 °C | [3] |
| Boiling Point (Predicted) | 532.9 ± 50.0 °C | [3] |
| Density (Predicted) | 2.206 ± 0.06 g/cm³ | [3] |
Biological Roles and Mechanisms of Action
The biological significance of this compound is intrinsically linked to its structural relationship with thyroid hormone precursors. Its primary activities revolve around thyroid hormone synthesis and metabolism, with additional applications in enzyme kinetics and antioxidant research.
Role in Thyroid Hormone Synthesis and Metabolism
This compound is a critical intermediate in the chemical synthesis of thyroid hormones and their analogs.[3] Due to its structural similarity to diiodotyrosine (DIT), a natural precursor in the thyroid gland, NAc-DIT is extensively used in research to model and investigate the biosynthesis of thyroid hormones.[4][5] The iodinated phenyl group is a key feature that allows it to participate in coupling reactions to form larger iodothyronine structures, mimicking the natural processes that occur within the thyroid colloid.
The general pathway for thyroid hormone synthesis involves the iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, these iodinated tyrosines are coupled to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). NAc-DIT serves as a synthetic analog of DIT in these studies.
Below is a conceptual workflow illustrating the use of NAc-DIT in modeling thyroid hormone biosynthesis.
Application in Radiopharmaceutical Development
The presence of iodine atoms in the structure of this compound makes it a suitable precursor for the development of radiolabeled compounds.[1] By substituting the stable iodine isotopes with radioactive isotopes, such as ¹²⁵I, researchers can synthesize radiotracers for use in imaging and therapeutic applications in nuclear medicine.[1][6] These radiolabeled analogs can be used to study the biodistribution and pharmacokinetics of thyroid hormone derivatives and to diagnose and treat thyroid-related diseases.
Use in Biochemical Assays
This compound has been employed as a substrate in biochemical assays to investigate the activity and substrate binding regions of enzymes.[1][5] A notable example is its use to study the pepsin-catalyzed hydrolysis, which provides insights into the active center of this enzyme.[5]
The following diagram illustrates the general workflow of an enzyme inhibition assay using NAc-DIT as a potential inhibitor or substrate analog.
Antioxidant Studies
The properties of this compound also make it a subject of interest in antioxidant research.[1] Studies in this area aim to explore its potential to mitigate oxidative stress in biological systems, although the specific mechanisms and quantitative effects are still an area of active investigation.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of the biological activity of this compound. The following section provides a generalized protocol for the quantification of NAc-DIT and its parent compound, L-tyrosine, in cell culture media, which is a common requirement in studies investigating its metabolism and effects on cellular systems.
Quantification of this compound and L-tyrosine in Cell Culture Supernatants by HPLC
This protocol outlines a general method for the simultaneous quantification of NAc-DIT and L-tyrosine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Cell culture supernatant samples
-
This compound and L-tyrosine standards
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw frozen cell culture supernatant samples.
-
To 100 µL of supernatant, add 100 µL of a protein precipitation agent.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of both this compound and L-tyrosine in the basal medium.
-
Treat these standards with the same protein precipitation method as the samples.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of mobile phase A and B. The specific gradient will depend on the column dimensions and HPLC system and should be optimized to achieve good separation of the analytes.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength appropriate for both compounds (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve for each compound by plotting peak area against concentration.
-
Quantify the concentration of NAc-DIT and L-tyrosine in the samples by interpolating their peak areas on the respective standard curves.
-
Signaling Pathways
While the direct modulation of specific signaling pathways by this compound is not extensively documented, its close structural relationship to thyroid hormone precursors suggests potential interactions with pathways regulated by thyroid hormones. For instance, the related compound 3,5-diiodo-L-thyronine (T2) has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[7] T2 activates the AMPK-ACC-malonyl-CoA metabolic signaling pathway, which promotes fatty acid oxidation.[7]
The following diagram illustrates the signaling pathway activated by the related compound 3,5-diiodo-L-thyronine (T2), which may provide a basis for investigating similar effects of NAc-DIT.
Conclusion
This compound is a versatile synthetic molecule with significant applications in the study of thyroid hormone biology. Its utility as a precursor in the synthesis of thyroid hormone analogs and radiopharmaceuticals, coupled with its use in biochemical assays, makes it an invaluable tool for researchers in endocrinology, medicinal chemistry, and drug development. While much of its biological activity is inferred from its structural similarity to endogenous iodinated tyrosines, further research is warranted to fully elucidate its direct interactions with cellular signaling pathways and its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to incorporate NAc-DIT into their research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-3,5-diiodo-L-tyrosine: A Versatile Chemical Probe in Modern Proteomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of proteomics, the development and application of novel chemical probes are paramount for unraveling the complexities of protein function, regulation, and interaction networks. N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid tyrosine, presents a unique combination of chemical features that position it as a promising tool for a range of proteomics applications. The presence of two iodine atoms offers a heavy isotope signature for mass spectrometry-based quantification and a potential handle for specialized bio-orthogonal reactions. The N-acetyl group can enhance its metabolic stability and cellular uptake. This technical guide explores the core principles and potential applications of this compound in proteomics research, providing hypothetical experimental workflows and data presentation formats to stimulate further investigation into its utility as a chemical probe. While direct, extensive applications in published literature are nascent, this document outlines a theoretical framework for its use in quantitative proteomics, target identification, and the study of signaling pathways.
Introduction to this compound
This compound is a synthetic amino acid derivative characterized by an acetylated N-terminus and two iodine atoms substituted on the phenolic ring of the tyrosine side chain. Its molecular formula is C₁₁H₁₁I₂NO₄, with a molecular weight of approximately 475.02 g/mol .[1][2] This compound is structurally analogous to endogenous tyrosine, a key residue in protein structure and cellular signaling, particularly through post-translational modifications like phosphorylation.
The unique structural features of this compound suggest several potential applications in proteomics:
-
Mass Spectrometry Tracer: The two iodine atoms provide a distinct isotopic signature that can be readily detected by mass spectrometry, facilitating the identification and quantification of peptides and proteins that have incorporated or interacted with the molecule.
-
Chemical Probe for Affinity-Based Proteomics: The di-iodo-tyrosine moiety can be recognized by specific protein domains or serve as a target for engineered binding partners, enabling the enrichment and identification of interacting proteins.
-
Modulator of Biological Pathways: Given its similarity to thyroid hormones and other tyrosine derivatives, it may serve as a tool to probe or modulate signaling pathways involving tyrosine metabolism or signaling.[3]
Potential Applications in Proteomics Workflows
While specific, published proteomics workflows utilizing this compound are not yet widely established, its properties lend themselves to several cutting-edge proteomics techniques. Below, we propose theoretical experimental designs.
Quantitative Proteomics using Isotopic Labeling
The heavy iodine atoms of this compound can be leveraged for relative quantification in mass spectrometry, analogous to established methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).
Hypothetical Experimental Workflow: "Di-Iodo-SILAC"
This workflow would involve the metabolic incorporation of this compound into the proteome of cells, followed by mass spectrometry analysis to compare protein abundance between different experimental conditions.
References
N-Acetyl-3,5-diiodo-L-tyrosine: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid L-tyrosine, stands as a pivotal precursor and versatile building block in the landscape of pharmaceutical research and development. While not typically viewed as a direct therapeutic agent, its unique structural features, including enhanced solubility and stability conferred by the N-acetyl group and the biological significance of its di-iodinated phenyl ring, make it an invaluable tool in several key areas of therapeutic research.[1] This technical guide delineates the primary applications of this compound as a foundational molecule in the synthesis of thyroid hormone analogs, the development of advanced radiopharmaceuticals, and as a subject of interest in antioxidant studies. We will explore the underlying chemistry, summarize available data, and present conceptual workflows to highlight its potential in driving the discovery of novel therapeutic and diagnostic agents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis. The introduction of the acetyl group to the amine of 3,5-diiodo-L-tyrosine significantly enhances its solubility and stability compared to other iodinated tyrosine derivatives, a crucial advantage in various experimental and pharmaceutical contexts.[1]
| Property | Value | Reference(s) |
| CAS Number | 1027-28-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |
| Molecular Weight | 475.02 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [3] |
| Purity | >95.0% | [3] |
| Optical Rotation | +31.0 to +35.0 deg (C=1, EtOH) | [3] |
Core Therapeutic-Related Applications
The primary utility of this compound lies in its role as a sophisticated intermediate. Its structure is a key component in the synthesis of more complex molecules with potential therapeutic or diagnostic value.
Thyroid Hormone Analogs and Thyromimetic Research
This compound is a crucial starting material for the synthesis of various thyroid hormone analogs. The di-iodinated tyrosine core is a fundamental feature of thyroid hormones, and modifications to this structure can lead to compounds with altered receptor binding affinities and tissue selectivity.
One notable example from the literature, although not a direct therapeutic application of the title compound, is the synthesis and study of 3'-acetyl-3,5-diiodo-L-thyronine. This analog demonstrated significantly reduced affinity for the T3-receptor in isolated rat hepatic nuclei (0.5% of the affinity of T3).[4] This finding underscores how modifications, such as acetylation at different positions, can dramatically influence receptor interaction, a key principle in designing targeted thyromimetics.[4] The synthesis of such analogs often involves the coupling of a di-iodinated tyrosine derivative, for which this compound can serve as a protected and more soluble precursor.[1]
The general workflow for utilizing this compound in the synthesis of thyroid hormone analogs involves several key steps, as conceptualized below.
Radiopharmaceutical Development
The presence of iodine atoms in this compound makes it a prime candidate for the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.[1] By replacing the stable iodine atoms with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), researchers can create tracers for various biological processes.
The synthesis of radiolabeled thyroxine and its analogs, for instance, has been described involving the coupling of a radiolabeled diiodo-L-tyrosine derivative.[1] this compound can be a valuable precursor in such synthetic routes, offering a stable and soluble starting material for the introduction of radioiodine before subsequent chemical modifications.
The development and evaluation of such radiopharmaceuticals follow a structured pathway.
Antioxidant Research
There is growing interest in the antioxidant properties of iodine and iodinated organic molecules.[5][6] Iodine can act as an electron donor, and the iodination of tyrosine and other molecules can make them less susceptible to damage from reactive oxygen species.[6] this compound serves as a valuable compound for studying these potential antioxidant effects, providing a stable and soluble form of an iodinated amino acid derivative for in vitro assays.[1] Research in this area is still exploratory, but it opens a potential avenue for the therapeutic application of such compounds in conditions associated with oxidative stress.
Experimental Protocols: A Foundational Approach
General Protocol for Acylation of 3,5-Diiodo-L-tyrosine
This protocol outlines the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine, a common method cited in chemical literature.[7]
Materials:
-
3,5-Diiodo-L-tyrosine
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid or an aqueous basic solution)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)
Procedure:
-
Dissolve 3,5-diiodo-L-tyrosine in the chosen solvent. If using an aqueous basic solution, a stoichiometric amount of a base like sodium hydroxide is used to deprotonate the carboxylic acid and amino groups.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring. The amount of acetic anhydride should be in slight molar excess relative to the 3,5-diiodo-L-tyrosine.
-
Allow the reaction to proceed at a low temperature for a specified period (e.g., 1-2 hours), then let it warm to room temperature and stir for several more hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of cold water to hydrolyze any excess acetic anhydride.
-
Acidify the mixture with hydrochloric acid to precipitate the N-acetylated product.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Characterization:
-
Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Signaling Pathways: A Precursor's Perspective
This compound itself is not known to directly modulate specific signaling pathways in a therapeutic context. However, the molecules synthesized from it are designed to interact with well-defined pathways. The significance of this compound, therefore, lies in its role as a key ingredient for probes and potential drugs targeting these pathways.
As depicted, this compound is a starting point for creating ligands that target receptors like the thyroid hormone receptors.[4] The resulting analogs can then modulate downstream events such as gene transcription (genomic effects) or rapid, non-genomic actions.[8] Furthermore, derivatives of N-acetyl-L-tyrosine have been explored as activators of other nuclear receptors like PPARα, indicating the versatility of the tyrosine scaffold in targeting different signaling hubs.[9]
Conclusion and Future Directions
This compound is a compound of significant interest not as a direct therapeutic agent, but as a high-value precursor in medicinal chemistry and radiopharmaceutical development. Its enhanced solubility and stability, combined with the biologically crucial di-iodinated tyrosine core, provide a robust platform for the synthesis of novel compounds targeting a range of biological systems.
Future research efforts will likely continue to leverage this compound in the following areas:
-
Development of Tissue-Selective Thyromimetics: Creating analogs with preferential activity in specific tissues (e.g., liver) to achieve therapeutic benefits like lipid-lowering while minimizing side effects in other tissues (e.g., heart).
-
Novel Radiotracers for Imaging and Therapy: Synthesizing new radiolabeled molecules for improved diagnostic imaging of thyroid-related disorders or other conditions where tyrosine metabolism is relevant.
-
Exploration of Antioxidant and Other Novel Activities: Further investigation into the potential cytoprotective effects of iodinated compounds in models of oxidative stress-related diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1027-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Molecules important for thyroid hormone synthesis and action - known facts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using N-Acetyl-3,5-diiodo-L-tyrosine in enzyme assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine.[1][2] This modification enhances its stability and solubility compared to other iodinated tyrosine derivatives.[1] Due to its structural similarity to thyroid hormone precursors, it is a valuable tool for researchers investigating thyroid function and related disorders.[1][3] It is employed in various biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways involving iodine and tyrosine derivatives.[3] This document provides detailed protocols for utilizing this compound in enzyme assays, focusing on its potential as both a substrate for tyrosinase and an inhibitor for enzymes such as thyroid peroxidase, tyrosine hydroxylase, and pepsin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [2] |
| Molecular Weight | 475.02 g/mol | [2] |
| CAS Number | 1027-28-7 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, almost transparent. | [4] |
| Melting Point | 124.0 to 128.0 °C | [4] |
Enzyme Assay Protocols
Given the limited availability of established protocols specifically for this compound, the following sections provide detailed methodologies adapted from established assays for structurally related compounds. These protocols serve as a robust starting point for researchers.
Tyrosinase Activity Assay: this compound as a Potential Substrate
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. N-Acetyl-L-tyrosine is a known substrate for tyrosinase.[5] The N-acetyl group is advantageous as it prevents the spontaneous cyclization of the resulting dopaquinone, allowing for more stable spectrophotometric measurement. This protocol is adapted for this compound to assess its potential as a substrate.
Experimental Protocol
Objective: To determine if this compound can act as a substrate for tyrosinase and to characterize the kinetic parameters if applicable.
Materials:
-
This compound
-
Mushroom Tyrosinase (e.g., ≥1000 units/mg)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of this compound in the phosphate buffer. A concentration range of 0.1 to 5 mM is recommended for initial screening.
-
Prepare a tyrosinase solution of 1000 U/mL in cold phosphate buffer immediately before use.
-
-
Assay Execution (96-well plate format):
-
Add 150 µL of phosphate buffer to each well.
-
Add 20 µL of varying concentrations of this compound solution to the sample wells. For the blank, add 20 µL of phosphate buffer.
-
Initiate the reaction by adding 30 µL of the tyrosinase solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Subtract the rate of the blank from the sample rates.
-
Plot the reaction rate (ΔAbs/min) against the concentration of this compound.
-
If the compound is a substrate, the data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.
Experimental Workflow
Caption: Workflow for the tyrosinase substrate activity assay.
Enzyme Inhibition Assays
This compound is a potential inhibitor for several enzymes due to its structural features. The bulky iodine atoms can interfere with substrate binding at the active site.
Thyroid Peroxidase (TPO) Inhibition Assay
Background: TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin.[6] 3,5-Diiodo-L-tyrosine is known to competitively inhibit TPO.[7]
Objective: To determine the inhibitory potential and the IC₅₀ of this compound on TPO activity.
Protocol:
-
Enzyme Source: Purified porcine or human TPO.
-
Substrate: L-tyrosine or thyroglobulin.
-
Detection Method: A common method involves measuring the rate of iodide oxidation using a colorimetric assay with a suitable chromogen like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.6).
-
In a 96-well plate, add the reaction buffer, TPO, and varying concentrations of this compound. Incubate for 10 minutes at room temperature.
-
Add the substrates (e.g., L-tyrosine, potassium iodide, and H₂O₂) and the chromogen (ABTS).
-
Monitor the increase in absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
-
Tyrosine Hydroxylase (TH) Inhibition Assay
Background: TH is the rate-limiting enzyme in the biosynthesis of catecholamines. 3,5-Diiodo-L-tyrosine is a known inhibitor of TH.[8]
Objective: To determine the IC₅₀ of this compound for tyrosine hydroxylase.
Protocol:
-
Enzyme Source: Purified rat or bovine adrenal TH.
-
Substrate: L-tyrosine.
-
Detection Method: Measurement of L-DOPA formation, often by HPLC with electrochemical detection or through a coupled enzymatic reaction.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 200 mM sodium acetate, pH 6.0), catalase, a pterin cofactor (like 6-MPH₄), and ferrous ammonium sulfate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Add the substrate, L-tyrosine.
-
Initiate the reaction by adding the TH enzyme and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Quantify the L-DOPA produced.
-
Calculate the percentage of inhibition and determine the IC₅₀.
-
Pepsin Inhibition Assay
Background: Pepsin is a digestive protease. Iodination of its tyrosine residues is known to cause inactivation.[9]
Objective: To assess the inhibitory effect of this compound on pepsin activity.
Protocol:
-
Enzyme: Porcine pepsin.
-
Substrate: Denatured hemoglobin.
-
Detection Method: Spectrophotometric measurement of trichloroacetic acid (TCA)-soluble peptides at 280 nm.
-
Procedure:
-
Prepare a 2% (w/v) hemoglobin substrate solution and adjust the pH to 2.0.
-
In test tubes, pre-incubate pepsin solution (in 10 mM HCl) with varying concentrations of this compound at 37°C for 10 minutes.
-
Add the hemoglobin substrate to start the reaction and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 5% (w/v) TCA.
-
Centrifuge the samples to pellet the undigested hemoglobin.
-
Measure the absorbance of the supernatant at 280 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀.
-
General Inhibition Assay Workflow
Caption: General workflow for enzyme inhibition assays.
Quantitative Data Summary
The following table summarizes known quantitative data for the inhibition of tyrosine hydroxylase by 3,5-Diiodo-L-tyrosine, a structurally similar compound. This value can serve as an estimate for initial experiments with the N-acetylated form.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Tyrosine Hydroxylase | 3,5-Diiodo-L-tyrosine | IC₅₀ | 20 µM | [8] |
Note: This data is for the non-acetylated form and should be used as a reference point for designing experiments with this compound.
Signaling Pathway and Logical Relationships
The enzymes discussed are part of critical biological pathways. Understanding these relationships is key to interpreting assay results.
Catecholamine Biosynthesis Pathway
This pathway illustrates the role of Tyrosine Hydroxylase (TH) as the rate-limiting step and the potential point of inhibition by this compound.
Caption: Inhibition of the catecholamine biosynthesis pathway.
Conclusion
This compound is a versatile compound for studying various enzymatic systems, particularly those involved in tyrosine metabolism and thyroid hormone synthesis. While specific, validated protocols are not widely published, the methodologies presented here provide a comprehensive guide for researchers to begin their investigations. The provided workflows and diagrams offer a clear visual representation of the experimental processes and their biological context. Careful optimization of the assay conditions will be necessary to obtain accurate and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of diiodotyrosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 7. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. INACTIVATION OF PEPSIN BY IODINE AND THE ISOLATION OF DIIODO-TYROSINE FROM IODINATED PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine. Its structure, featuring iodine atoms at the 3 and 5 positions of the phenyl ring and an acetylated amine, makes it a valuable precursor and intermediate in the development of radiopharmaceuticals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in radiopharmaceutical research and development, with a focus on its role in thyroid research and as a building block for targeted imaging agents.[1]
Key Applications
This compound is primarily utilized in two key areas of radiopharmaceutical development:
-
Precursor for Radioiodinated Thyroid Hormone Analogs: Due to its structural similarity to diiodotyrosine (DIT), a natural precursor to thyroid hormones, this compound serves as a starting material for the synthesis of radioiodinated thyroxine (T4) and triiodothyronine (T3) analogs.[1][2] These radiolabeled hormones are crucial for studying thyroid hormone metabolism and for the diagnosis and monitoring of thyroid disorders.
-
Development of Novel Radiotracers: The diiodotyrosine moiety can be incorporated into larger molecules to serve as a target for radioiodination, enabling the creation of novel imaging agents for Single Photon Emission Computed Tomography (SPECT).
Quantitative Data Summary
The following tables provide representative data for the radiolabeling of this compound and the biodistribution of a hypothetical resulting radiotracer. This data is compiled based on typical results obtained for similar radioiodinated tyrosine derivatives and should be considered illustrative.
Table 1: Radioiodination Reaction Parameters and Quality Control
| Parameter | Method A: Iodogen | Method B: Chloramine-T |
| Precursor | This compound | This compound |
| Radionuclide | ¹²⁵I | ¹²³I |
| Oxidizing Agent | Iodogen® | Chloramine-T |
| Reaction Time | 15-20 min | 1-2 min |
| Radiochemical Yield (RCY) | > 85% | > 90% |
| Radiochemical Purity (RCP) | > 95% (post-HPLC) | > 95% (post-HPLC) |
| Specific Activity | > 70 GBq/µmol | > 150 GBq/µmol |
Table 2: Illustrative Biodistribution of [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine in a Murine Model (% Injected Dose per Gram of Tissue ± SD)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Thyroid | 15.2 ± 2.1 | 25.6 ± 3.5 | 18.4 ± 2.9 |
| Stomach | 5.1 ± 0.9 | 3.2 ± 0.6 | 0.5 ± 0.1 |
| Kidneys | 8.9 ± 1.5 | 4.1 ± 0.8 | 0.9 ± 0.2 |
| Liver | 3.2 ± 0.5 | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.08 | 0.05 ± 0.02 |
| Brain | 0.1 ± 0.03 | 0.05 ± 0.01 | < 0.01 |
Experimental Protocols
Protocol 1: Radioiodination of this compound using the Iodogen Method
This protocol describes the radioiodination of this compound with Iodine-125 (¹²⁵I) using Iodogen as the oxidizing agent.
Materials:
-
This compound
-
Iodogen® coated tubes (100 µg)
-
[¹²⁵I]NaI solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (0.1 M)
-
HPLC system with a radioactivity detector
-
Sep-Pak C18 cartridges
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., ethanol or DMSO) and dilute with phosphate buffer.
-
To an Iodogen® coated tube, add 100 µL of the this compound solution (containing 10-50 µg of precursor).
-
Add 5-10 µL of [¹²⁵I]NaI solution (37-74 MBq) to the tube.
-
Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Quench the reaction by adding 100 µL of sodium metabisulfite solution.
-
Purify the reaction mixture using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water. Elute the radiolabeled product with ethanol.
-
Further purify the product using reverse-phase HPLC to separate the radiolabeled compound from unreacted iodide and precursor.
-
Determine the radiochemical yield and purity using the HPLC radiochromatogram.
-
Calculate the specific activity based on the amount of radioactivity and the mass of the labeled compound.
Protocol 2: Synthesis of a Radioiodinated Thyroxine Analog using [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine as a Precursor
This protocol outlines a conceptual pathway for the synthesis of a radioiodinated thyroxine analog. This is a multi-step synthesis that requires expertise in organic chemistry.
Materials:
-
Purified [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine (from Protocol 1)
-
4-hydroxyphenylpyruvic acid
-
Appropriate coupling reagents and catalysts (e.g., peroxidase enzymes or chemical coupling agents)
-
Solvents (e.g., DMF, DMSO)
-
HPLC system for purification and analysis
Procedure:
-
The enzymatic or chemical coupling of [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine with 4-hydroxyphenylpyruvic acid is performed. This reaction mimics the biological formation of the thyroxine backbone.
-
The reaction conditions (temperature, pH, reaction time) need to be optimized depending on the chosen coupling method.
-
The reaction mixture is then subjected to purification by HPLC to isolate the desired radioiodinated thyroxine analog.
-
The identity and purity of the final product are confirmed by co-elution with a non-radioactive standard and by mass spectrometry if sufficient material is available.
-
The in vitro and in vivo stability of the resulting radiotracer should be evaluated to assess for deiodination.
Visualizations
Signaling and Metabolic Pathways
The primary relevance of this compound to biological pathways is its role as an analog to diiodotyrosine (DIT) in thyroid hormone synthesis.
Experimental Workflow
The general workflow for the development of a radiopharmaceutical using this compound is outlined below.
Conclusion
This compound is a versatile and valuable compound in the field of radiopharmaceutical development. Its utility as a precursor for radioiodinated thyroid hormone analogs and as a scaffold for novel imaging agents makes it a compound of significant interest. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this molecule in their own work. Further optimization of radiolabeling conditions and in-depth biological evaluation are critical next steps for the development of specific clinical applications.
References
Step-by-step guide for N-Acetyl-3,5-diiodo-L-tyrosine stock solution preparation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of N-Acetyl-3,5-diiodo-L-tyrosine, a key compound in various research applications, including the study of thyroid hormones and as an intermediate in pharmaceutical development. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.
Chemical Properties and Safety Precautions
This compound is a white to light yellow crystalline powder. Due to its chemical nature, specific handling and storage procedures must be followed to ensure the stability of the compound and the safety of laboratory personnel.
Safety First:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of the powder by using a dust mask or respirator.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling.
Storage Conditions:
-
Store the solid compound in a tightly sealed container in a dark, dry place.
-
For long-term stability, it is recommended to store the compound in a freezer at temperatures below -20°C.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds for easy reference and comparison.
| Property | This compound | N-Acetyl-L-tyrosine (for reference) | 3,5-Diiodo-L-tyrosine (for reference) |
| Molecular Formula | C₁₁H₁₁I₂NO₄[1] | C₁₁H₁₃NO₄ | C₉H₉I₂NO₃ |
| Molecular Weight | 475.02 g/mol [1] | 223.23 g/mol | 432.98 g/mol |
| Appearance | White to light yellow crystalline powder[1] | White crystalline powder | White to light yellow solid |
| Solubility in Methanol | Almost transparent[1][2] | Soluble | 50 mg/mL in 4M NH₄OH in methanol |
| Solubility in DMSO | Data not available | 45-60 mg/mL[3][4][5] | ~10 mg/mL[6] |
| Solubility in Water | Data not available | 25 mg/mL[7][8] | 0.479 mg/L (at 25°C) |
| Storage Temperature | Below -20°C[1][2] | Room Temperature | -20°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted based on your experimental needs and the determined solubility.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or appropriate sterile vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 475.02 g/mol = 4.75 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.75 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a dark, dry place. Properly label the vials with the compound name, concentration, solvent, and date of preparation.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Logical Relationship in Solution Preparation
The diagram below outlines the logical dependencies and considerations for preparing the stock solution.
Caption: Key considerations for preparing a stable stock solution.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1027-28-7 [amp.chemicalbook.com]
- 3. N-Acetyl-L-tyrosine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 8. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Use of N-Acetyl-3,5-diiodo-L-tyrosine as a Substrate for Pepsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Acetyl-3,5-diiodo-L-tyrosine as a substrate for the enzymatic activity of pepsin. While specific validated protocols and kinetic data for this particular substrate are not extensively documented in publicly available literature, this document outlines a generalized, adaptable protocol based on established principles of pepsin assays. It also details the methodology for determining the kinetic parameters of the enzyme-substrate interaction.
Introduction
Pepsin is a critical aspartic protease involved in the initial stages of protein digestion in the stomach.[1] It exhibits broad specificity but preferentially cleaves peptide bonds involving aromatic amino acids like phenylalanine, tryptophan, and tyrosine.[2] this compound is a synthetic derivative of the amino acid L-tyrosine. Its structure suggests it may serve as a substrate for pepsin, allowing for the investigation of enzyme kinetics and inhibitor screening. The di-iodination of the tyrosine residue can influence the substrate's binding affinity to the enzyme's active site and may offer a means for spectrophotometric monitoring of the hydrolysis reaction.
Principle of the Assay
The proposed assay is a spectrophotometric stop-rate determination. Pepsin cleaves the N-acetylated amino acid, this compound, into N-acetyl group and 3,5-diiodo-L-tyrosine. The reaction is conducted under acidic conditions optimal for pepsin activity. The reaction is terminated by the addition of a reagent like trichloroacetic acid (TCA), which precipitates the enzyme, effectively stopping the reaction. The extent of hydrolysis can be quantified by measuring the absorbance of the supernatant at a specific wavelength, which would need to be empirically determined based on the spectral properties of the substrate and its hydrolysis products.
Quantitative Data
Table 1: Comparative Kinetic Parameters of a Related Pepsin Substrate
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | pH | Temperature (°C) |
| N-acetyl-L-phenylalanyl-L-diiodotyrosine | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets |
| This compound | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The kinetic parameters for N-acetyl-L-phenylalanyl-L-diiodotyrosine are mentioned in the literature, but specific values are not provided in the available search results.[3][4]
Experimental Protocols
The following are generalized protocols that should be optimized for the specific experimental conditions and available instrumentation.
This protocol is adapted from standard pepsin assays using hemoglobin as a substrate and will require optimization for this compound.[5]
a. Reagents and Buffers:
-
Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of porcine pepsin in cold 10 mM HCl. Dilute further in cold 10 mM HCl to achieve a working concentration range (e.g., 10-100 µg/mL). The optimal concentration should be determined empirically.
-
Substrate Stock Solution (this compound): Prepare a stock solution of a known concentration (e.g., 10 mM) in an appropriate solvent. The solubility of the substrate should be tested. A small amount of organic solvent like DMSO may be required for initial dissolution before dilution in the assay buffer.
-
Assay Buffer: 0.1 M Sodium Citrate Buffer, pH 2.0. The optimal pH for the hydrolysis of this specific substrate should be determined.
-
Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).
b. Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to determine the optimal substrate concentration and for kinetic analysis.
-
Pipette a defined volume of the substrate solution into microcentrifuge tubes.
-
Pre-incubate the substrate solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific volume of the pepsin working solution to each tube at timed intervals.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure initial velocity conditions.
-
Terminate the reaction by adding an equal volume of the 10% TCA stop solution at the same timed intervals as the enzyme addition.
-
Vortex the tubes and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated pepsin.
-
Carefully transfer the supernatant to a quartz cuvette or a UV-transparent microplate.
-
Measure the absorbance of the supernatant at a predetermined wavelength. The optimal wavelength for detecting the product of hydrolysis needs to be determined by scanning the UV-Vis spectrum of the substrate and the fully hydrolyzed product.
-
A blank reaction containing the substrate and TCA added before the enzyme should be included to correct for any non-enzymatic hydrolysis or background absorbance.
References
- 1. Physiology, Pepsin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pepsin? [synapse.patsnap.com]
- 3. Kinetics of the pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational change of pepsin induced by its substrate N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine in the Study of Thyroid Hormone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine.[1] Its structural similarity to endogenous thyroid hormone precursors makes it a valuable tool for investigating the intricate pathways of thyroid hormone biosynthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a potential modulator of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2] The protocols outlined below are designed to assess its inhibitory effects on TPO-mediated iodination and to explore its broader applications in thyroid research.
Mechanism of Action
Thyroid hormones are synthesized through the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by thyroid peroxidase (TPO).[2] this compound, due to its di-iodinated tyrosine structure, is hypothesized to act as a competitive inhibitor of TPO. By binding to the active site of the enzyme, it may prevent the binding and subsequent iodination of tyrosine residues on thyroglobulin, thereby impeding the production of thyroid hormones. The N-acetyl group may enhance its stability and cellular uptake compared to free diiodotyrosine.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Various Compounds on Thyroid Peroxidase (TPO) Activity
| Compound | IC50 (µM) | Notes |
| Cysteine | 12.5 | Inhibits TPO iodide oxidation.[3] |
| Methionine | 13 | Inhibits TPO iodide oxidation.[3] |
| Tryptophan | 9.7 | Inhibits TPO iodide oxidation.[3] |
| Tyrosine | >50 (47% inhibition at 50 µM) | Partial inhibition of TPO iodide oxidation.[3] |
| Propylthiouracil (PTU) | 10 | Known TPO inhibitor, used as a positive control.[4] |
| Methimazole (MMI) | 4 | Known TPO inhibitor, used as a positive control.[4] |
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on TPO-catalyzed iodination of a substrate.
Materials:
-
This compound
-
Purified thyroid peroxidase (porcine or recombinant human)
-
L-tyrosine (substrate)
-
Potassium iodide (KI)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or plate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-tyrosine, KI, and H2O2 in phosphate buffer.
-
Prepare a solution of TPO in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
TPO solution
-
Varying concentrations of this compound (and a vehicle control).
-
L-tyrosine solution
-
KI solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add H2O2 solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 350 nm for the formation of triiodide) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Thyroglobulin Iodination Assay
This protocol assesses the effect of this compound on the iodination of thyroglobulin, a more physiologically relevant substrate.
Materials:
-
This compound
-
Thyroglobulin
-
Thyroid peroxidase (TPO)
-
Radioactive iodide (e.g., ¹²⁵I)
-
Potassium iodide (KI)
-
Hydrogen peroxide (H2O2)
-
Trichloroacetic acid (TCA)
-
Gamma counter
Procedure:
-
Reaction Mixture:
-
In a reaction tube, combine thyroglobulin, TPO, KI, and varying concentrations of this compound in a suitable buffer.
-
Add radioactive iodide to the mixture.
-
-
Initiation and Incubation:
-
Start the reaction by adding H2O2.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold TCA to precipitate the thyroglobulin.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the pellet with TCA to remove unincorporated radioactive iodide.
-
-
Measurement:
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Analysis:
-
Calculate the amount of incorporated iodide for each concentration of the inhibitor.
-
Determine the percentage of inhibition of thyroglobulin iodination.
-
Mandatory Visualizations
Caption: Overview of the thyroid hormone biosynthesis pathway.
Caption: Experimental workflow for TPO inhibition assay.
Caption: Model of competitive inhibition of TPO.
References
Application Notes and Protocols for Protein Labeling with N-Acetyl-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for the selective labeling of proteins utilizing N-Acetyl-3,5-diiodo-L-tyrosine. This unique amino acid derivative, owing to its di-iodinated phenolic ring, offers distinct properties for protein modification and analysis. The following sections detail the chemical principles, experimental protocols, and potential applications of this labeling strategy.
Introduction to Tyrosine-based Protein Labeling
The selective chemical modification of proteins is a cornerstone of chemical biology and drug development. While cysteine and lysine residues have traditionally been the primary targets for bioconjugation, their high abundance can lead to non-specific labeling. Tyrosine, with its phenolic side chain, presents an attractive alternative for site-specific protein modification due to its relatively low abundance and the unique reactivity of the phenol group.
This compound is a derivative of the amino acid tyrosine and is notable for its two iodine atoms on the phenol ring.[1] This modification enhances its utility in specific applications, such as in thyroid research and the development of radiopharmaceuticals.[1] While direct, one-step labeling of a protein with a free this compound molecule is not a standard documented procedure, this molecule can be incorporated into probes or peptides for subsequent conjugation to a target protein. This document outlines potential strategies and detailed protocols for achieving protein labeling through tyrosine-focused bioconjugation techniques that could be adapted for probes containing this compound.
Strategies for Tyrosine-Specific Protein Labeling
Several chemical strategies have been developed to target tyrosine residues for protein modification. These methods can be broadly categorized as electrophilic aromatic substitution reactions targeting the electron-rich phenol ring.
Diazonium Coupling
The reaction of diazonium salts with the activated aromatic ring of tyrosine results in the formation of an azo bond, yielding a colored product. This method is well-established but can sometimes suffer from side reactions.
Mannich-type Reactions
The Mannich reaction involves the aminoalkylation of the acidic C-H proton of the phenol ring of tyrosine. This three-component reaction utilizes an amine, an aldehyde, and the tyrosine residue to form a stable C-C bond.[2][3]
"Tyrosine-Click" Reaction with Triazolinediones (PTADs)
A highly efficient and selective method for tyrosine modification involves the use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives.[4] This reaction proceeds rapidly under mild conditions and demonstrates excellent chemoselectivity for tyrosine residues.
Enzyme-Mediated Labeling using Tyrosinase
Tyrosinase is an enzyme that catalyzes the oxidation of phenols, including the side chain of tyrosine, to highly reactive ortho-quinones. These quinones can then be trapped by various nucleophiles, such as thiols from cysteine residues, to form stable covalent linkages.[5][6][7] This enzymatic approach offers high specificity under biological conditions.
Photoredox Catalysis
Recent advances have demonstrated the use of photoredox catalysis for the site-selective modification of tyrosine residues. This method utilizes a photocatalyst that, upon light activation, can promote the reaction of a labeling reagent with a tyrosine side chain.
Proposed Workflow for Labeling with an this compound Probe
A plausible strategy for labeling a protein with this compound involves a two-step process:
-
Synthesis of a Reactive Probe: this compound is first functionalized with a linker arm that terminates in a reactive group (e.g., a maleimide for cysteine targeting, or an NHS ester for lysine targeting).
-
Protein Bioconjugation: The resulting probe is then reacted with the target protein under conditions that favor the specific reaction between the probe's reactive group and the targeted amino acid on the protein.
Experimental Protocols
The following are detailed protocols for general tyrosine labeling techniques that can be adapted for use with a suitably functionalized this compound probe.
Protocol for Tyrosine Labeling using a PTAD-Functionalized Probe
This protocol describes the labeling of a tyrosine residue on a target protein using a probe functionalized with a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group.
Materials:
-
Target protein containing an accessible tyrosine residue
-
PTAD-functionalized this compound probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Probe Preparation: Dissolve the PTAD-functionalized probe in a compatible organic solvent (e.g., DMSO) to prepare a 10-100 mM stock solution.
-
Labeling Reaction:
-
Add the PTAD-probe stock solution to the protein solution to achieve a 10- to 100-fold molar excess of the probe over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PTAD probe. Incubate for 15 minutes.
-
Purification: Remove the excess probe and quenching reagent by size-exclusion chromatography (using a desalting column) or by dialysis against a suitable buffer.
-
Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and the effect on protein activity.
Protocol for Enzyme-Mediated Labeling via Tyrosinase
This protocol outlines the conjugation of a cysteine-containing molecule (or a protein with an accessible cysteine) to a tyrosine residue on the target protein, which could be an engineered N- or C-terminal tyrosine tag.
Materials:
-
Target protein with an accessible tyrosine residue
-
Cysteine-containing probe (e.g., a peptide with a terminal cysteine functionalized with this compound)
-
Tyrosinase (from Agaricus bisporus or Bacillus megaterium)
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Purification equipment (e.g., FPLC system with a size-exclusion column)
Procedure:
-
Reactant Preparation:
-
Dissolve the target protein and the cysteine-containing probe in the reaction buffer to final concentrations of 10-100 µM.
-
Prepare a fresh stock solution of tyrosinase in the reaction buffer.
-
-
Enzymatic Reaction:
-
Add tyrosinase to the protein/probe mixture to a final concentration of 1-5 µM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
-
Purification: Purify the labeled protein conjugate from the unreacted components and the enzyme using size-exclusion chromatography or another suitable chromatographic method.
-
Analysis: Characterize the purified conjugate to confirm successful labeling and assess its purity and functionality.
Quantitative Data Summary
The efficiency of protein labeling is dependent on several factors, including the specific chemistry employed, the reaction conditions, and the properties of the target protein. The following table summarizes typical reaction parameters for different tyrosine labeling methods.
| Labeling Method | Molar Excess of Reagent | Reaction Time | Typical pH | Common Quenching Agent |
| Diazonium Coupling | 50-200 fold | 1-3 hours | 8.0 - 9.0 | Glycine |
| Mannich Reaction | 100-500 fold | 4-12 hours | 7.5 - 8.5 | Tris or Lysine |
| PTAD "Click" Reaction | 10-100 fold | 0.5-2 hours | 7.0 - 8.0 | Tris or Cysteine |
| Tyrosinase-Mediated | 1-5 fold (probe) | 1-4 hours | 6.5 - 7.5 | (Reaction goes to completion) |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical principle of the tyrosine-click reaction and a generalized experimental workflow for protein labeling and characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Site-Specific Protein Conjugation Targeting Tyrosine - Creative Biolabs [creative-biolabs.com]
- 3. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein–Protein Conjugates: Tyrosine Delivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Iodinated Diagnostic Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated contrast agents are indispensable in clinical and preclinical X-ray-based diagnostic imaging, including computed tomography (CT), to enhance the visualization of soft tissues, vasculature, and organs.[1][2] The development of new and improved iodinated compounds necessitates a rigorous and standardized preclinical evaluation to assess their efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for the experimental design of such studies.
The preclinical assessment of a novel iodinated contrast agent typically involves a multi-tiered approach, beginning with in vitro characterization and cytotoxicity screening, followed by in vivo imaging to determine efficacy, and culminating in toxicological and pharmacokinetic evaluations in appropriate animal models.
Key Experimental Areas:
-
In Vitro Cytotoxicity Assessment: To evaluate the potential of the compound to cause direct cellular damage, particularly to renal cells.
-
In Vivo Contrast-Enhanced Imaging: To assess the diagnostic efficacy of the agent in a living organism.
-
In Vivo Safety and Tolerability (Nephrotoxicity Assessment): To investigate potential adverse effects, with a primary focus on kidney function.[3]
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][5]
In Vitro Cytotoxicity Assessment: Renal Cell Viability
A primary safety concern with iodinated contrast media is contrast-induced acute kidney injury (CI-AKI).[6] Therefore, initial in vitro screening for cytotoxicity in renal cell lines is a critical first step.
Experimental Protocol: MTT Assay for Cytotoxicity in LLC-PK1 Cells
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of LLC-PK1 porcine kidney proximal tubule cells as an indicator of cell viability after exposure to an iodinated contrast agent.[7][8]
Materials:
-
LLC-PK1 cells (ATCC® CL-101™)
-
Cell culture medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
Test iodinated compound and a clinically used control (e.g., Iohexol)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol or DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LLC-PK1 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test iodinated compound and the control compound in serum-free culture medium. A typical concentration range to test would be from 0.1 to 100 mg Iodine/mL.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium only as a negative control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbancetreated / Absorbancecontrol) * 100
-
-
Data Presentation: In Vitro Cytotoxicity
The results of the MTT assay should be summarized in a table to facilitate comparison between the test compound and the control.
| Concentration (mg Iodine/mL) | Test Compound (% Cell Viability ± SD) | Control Compound (Iohexol) (% Cell Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 98.2 ± 3.9 | 99.1 ± 4.2 |
| 25 | 95.6 ± 5.3 | 96.8 ± 3.8 |
| 50 | 88.4 ± 6.1 | 90.3 ± 4.9 |
| 100 | 75.1 ± 7.2 | 78.5 ± 6.5 |
In Vivo Contrast-Enhanced Imaging
The primary purpose of a contrast agent is to improve image quality. Preclinical micro-CT imaging in rodent models is a standard method to evaluate the in vivo performance of a new iodinated compound.[10][11]
Experimental Protocol: Micro-CT Imaging in Mice
This protocol describes a typical procedure for evaluating the contrast enhancement of a novel iodinated agent in mice using micro-CT.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test iodinated compound and a control compound
-
Anesthesia system (e.g., isoflurane)
-
Micro-CT scanner
-
Catheters for tail vein injection (e.g., 30G needle)
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[10]
-
Place the mouse on the scanner bed, which should have a warming pad to maintain body temperature.
-
Position a catheter in the lateral tail vein for injection of the contrast agent.
-
-
Pre-Contrast Imaging:
-
Contrast Administration and Post-Contrast Imaging:
-
Inject the test or control iodinated compound via the tail vein catheter. A typical dose is 0.1-0.2 mL for a 25g mouse, depending on the iodine concentration. The injection can be a bolus or a continuous infusion.[12][14]
-
Immediately following injection, begin dynamic or sequential post-contrast scans at various time points (e.g., 1, 5, 15, 30, and 60 minutes) to capture the arterial, venous, and delayed phases of enhancement.
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Draw regions of interest (ROIs) over specific tissues (e.g., aorta, kidney cortex, liver) on both pre- and post-contrast images.
-
Measure the mean signal intensity in Hounsfield Units (HU) for each ROI.
-
Calculate the net enhancement (ΔHU) for each tissue at each time point:
-
ΔHU = HUpost-contrast - HUpre-contrast
-
-
Data Presentation: In Vivo Contrast Enhancement
Summarize the quantitative imaging data in a table for clear comparison of the enhancement provided by the test and control compounds.
| Tissue | Time Point | Test Compound (ΔHU ± SD) | Control Compound (Iohexol) (ΔHU ± SD) |
| Aorta | 1 min | 1250 ± 150 | 1180 ± 130 |
| 5 min | 850 ± 110 | 790 ± 95 | |
| 15 min | 400 ± 60 | 350 ± 55 | |
| Kidney Cortex | 1 min | 980 ± 120 | 950 ± 115 |
| 5 min | 1100 ± 135 | 1050 ± 125 | |
| 15 min | 750 ± 90 | 710 ± 85 | |
| Liver | 1 min | 350 ± 45 | 330 ± 40 |
| 5 min | 450 ± 55 | 420 ± 50 | |
| 15 min | 300 ± 35 | 280 ± 30 |
In Vivo Safety and Tolerability: Nephrotoxicity Assessment
Following the administration of an iodinated contrast agent, it is crucial to assess its impact on renal function. This is typically done by measuring blood markers of kidney function.[15][16]
Experimental Protocol: Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
This protocol outlines the procedure for collecting blood from mice and measuring serum creatinine (SCr) and BUN levels as indicators of kidney function.
Materials:
-
Mice from the in vivo imaging study
-
Blood collection tubes (e.g., serum separator tubes)
-
Lancets or needles for blood collection
-
Centrifuge
-
Commercially available assay kits for creatinine and BUN
Procedure:
-
Blood Collection:
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.[17]
-
Carefully collect the serum supernatant and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Thaw the serum samples on ice.
-
Measure the concentration of creatinine and BUN using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.
-
Data Presentation: Nephrotoxicity Markers
Present the serum creatinine and BUN data in a tabular format to compare the effects of the test and control compounds over time.
| Time Point | Group | Serum Creatinine (mg/dL ± SD) | Blood Urea Nitrogen (mg/dL ± SD) |
| Baseline | Test Compound | 0.4 ± 0.1 | 25 ± 5 |
| Control (Iohexol) | 0.4 ± 0.1 | 26 ± 4 | |
| 24 hours | Test Compound | 0.5 ± 0.1 | 30 ± 6 |
| Control (Iohexol) | 0.6 ± 0.2 | 35 ± 7 | |
| 48 hours | Test Compound | 0.4 ± 0.1 | 27 ± 5 |
| Control (Iohexol) | 0.5 ± 0.1 | 29 ± 6 |
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies determine the time course of a drug's concentration in the body, providing crucial information about its absorption, distribution, metabolism, and excretion.[4][18]
Experimental Protocol: Pharmacokinetic Study in Rats
Rats are often used for PK studies due to their larger size, which allows for the collection of serial blood samples.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test iodinated compound
-
Anesthesia (if required for blood collection)
-
Cannulas for jugular vein (for serial sampling)
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS or other suitable analytical instrument for quantifying the compound in plasma
Procedure:
-
Animal Preparation and Dosing:
-
If serial blood sampling is planned, surgical implantation of a jugular vein cannula may be performed a day prior to the study.
-
Administer a single intravenous bolus of the test compound at a defined dose (e.g., 300 mg Iodine/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at multiple time points post-injection. A typical sampling schedule would be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[4]
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.
-
Analyze the plasma samples to determine the compound concentration at each time point.
-
-
Pharmacokinetic Modeling:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Typically, a non-compartmental or a two-compartmental model is used to fit the data and calculate key PK parameters.
-
Data Presentation: Pharmacokinetic Parameters
The key pharmacokinetic parameters should be summarized in a table.
| Parameter | Symbol | Units | Test Compound (Mean ± SD) |
| Area Under the Curve (0-inf) | AUC0-inf | µg*h/mL | 1500 ± 250 |
| Clearance | CL | mL/h/kg | 200 ± 30 |
| Volume of Distribution | Vd | L/kg | 0.25 ± 0.05 |
| Elimination Half-life | t1/2 | h | 1.5 ± 0.3 |
| Maximum Concentration | Cmax | µg/mL | 1200 ± 180 |
Visualizations
Signaling Pathways in Contrast-Induced Nephropathy
The following diagram illustrates the key signaling pathways implicated in the pathophysiology of contrast-induced nephropathy (CIN), including oxidative stress, inflammation, and apoptosis.[6][19]
Caption: Key signaling pathways in contrast-induced nephropathy.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the logical flow of experiments for the preclinical evaluation of a new iodinated contrast agent, from in vitro screening to in vivo studies.
Caption: Preclinical evaluation workflow for iodinated contrast agents.
References
- 1. Contrast-induced nephropathy: pharmacology, pathophysiology and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexxbioanalytics.com [idexxbioanalytics.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 12. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aapm.org [aapm.org]
- 14. UC Davis - Imaging CMGI [protocols.io]
- 15. Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) [bio-protocol.org]
- 16. Measurement of plasma BUN, creatinine, and glucose [bio-protocol.org]
- 17. unmc.edu [unmc.edu]
- 18. currentseparations.com [currentseparations.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl-3,5-diiodo-L-tyrosine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amino moiety. This compound is of significant interest in biomedical research, particularly in studies related to thyroid hormone synthesis, metabolism, and signaling.[1] Its structural similarity to thyroid hormone precursors makes it a valuable tool for investigating thyroid function and related disorders.[1] The acetylation of the amino group is intended to enhance solubility and stability compared to other iodinated tyrosine derivatives, facilitating its use in various experimental settings, including cell culture.[1]
These application notes provide a comprehensive guide for the effective incorporation of this compound into cell culture media, ensuring reproducible and reliable experimental outcomes. The following sections detail the compound's properties, protocols for solubilization and media preparation, and key experimental considerations.
Physicochemical Properties and Solubility
A critical aspect of utilizing this compound in cell culture is understanding its solubility characteristics. While the acetyl group generally improves aqueous solubility over the non-acetylated form, the di-iodinated phenyl ring imparts significant hydrophobicity. Consequently, this compound exhibits limited solubility in neutral aqueous solutions like phosphate-buffered saline (PBS) and standard cell culture media.
For comparison, the solubility of related compounds is presented below. It is anticipated that this compound will have solubility properties that are intermediate between N-Acetyl-L-tyrosine and 3,5-diiodo-L-tyrosine, with a preference for organic solvents.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature | Solubility | Molar Equivalent (mM) |
| This compound | DMSO | Room Temp. | ~10 mg/mL (estimated) | ~21.05 |
| Ethanol | Room Temp. | Slightly Soluble (estimated) | N/A | |
| PBS (pH 7.2) | Room Temp. | Poorly Soluble (estimated) | N/A | |
| N-Acetyl-L-tyrosine | Water | Room Temp. | 25 mg/mL | ~112 |
| PBS (pH 7.2) | Room Temp. | 10 mg/mL | ~44.8 | |
| DMSO | Room Temp. | 44 - 60 mg/mL | ~197 - 269 | |
| Ethanol | Room Temp. | Soluble | N/A | |
| 3,5-diiodo-L-tyrosine | DMSO | Room Temp. | ~10 mg/mL | ~23.09 |
| PBS (pH 7.2) | Room Temp. | ~0.3 mg/mL | ~0.69 |
Data for N-Acetyl-L-tyrosine and 3,5-diiodo-L-tyrosine compiled from multiple sources.[2][3][4] The solubility for this compound is an educated estimate based on its structure and the properties of related molecules.
Given its likely poor aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility and stability.
Materials:
-
This compound (MW: 475.02 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (optional, if sterilization is required and the initial materials are not sterile)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 475.02 g/mol x 1000 = 4.75 mg
-
-
Dissolution:
-
Aseptically transfer the weighed compound into a sterile vial.
-
Add the desired volume of DMSO (e.g., 1 mL).
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if dissolution is slow, but avoid excessive heat.
-
-
Sterilization (if necessary): If the stock solution needs to be sterile and was not prepared from sterile components in a sterile environment, it can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Storage and Aliquoting:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Incorporation into Cell Culture Media
This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The final concentration of DMSO in the medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics as required)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the required volume of stock solution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture medium.
-
V₁ = (C₂ x V₂) / C₁
-
Where:
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of culture medium
-
C₂ = Desired final concentration (e.g., 10 µM)
-
-
Example: To prepare 10 mL of medium with a final concentration of 10 µM:
-
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
-
Dilution:
-
Dispense the final volume of pre-warmed complete culture medium into a sterile tube.
-
Add the calculated volume of the stock solution directly to the medium.
-
Immediately mix the medium thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion of the compound. This is critical to prevent precipitation.
-
-
Final DMSO Concentration Check: Ensure the final DMSO concentration is below the tolerance level for your specific cell line.
-
Final DMSO % = (Volume of Stock / Final Volume of Medium) x 100
-
Example: (10 µL / 10,000 µL) x 100 = 0.1% DMSO
-
-
Vehicle Control: It is essential to prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium to account for any effects of the solvent on the cells.
-
Application to Cells: Replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing this compound or the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Biological Activity and Signaling Pathways
This compound is expected to exert biological effects primarily related to thyroid hormone signaling, similar to its non-acetylated counterpart, 3,5-diiodo-L-tyrosine (T2). L-tyrosine is the fundamental precursor for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[5] These hormones are crucial for regulating metabolism, growth, and development.[5]
Within the cell, it is plausible that the acetyl group is cleaved by intracellular enzymes, releasing 3,5-diiodo-L-tyrosine. This metabolite can then influence cellular pathways. Studies on the related compound 3,5-diiodo-L-thyronine have shown that it can mimic the effects of T3, the most active thyroid hormone. These effects include the suppression of Thyroid-Stimulating Hormone (TSH) and the stimulation of Growth Hormone (GH) secretion.[6]
The primary mechanism of action for thyroid hormones involves binding to nuclear thyroid hormone receptors (TRs), which then act as ligand-inducible transcription factors to regulate the expression of target genes. While some research suggests that di-iodinated thyronines might have lower affinity for TRs in vitro, they can still exhibit significant thyromimetic activity in vivo.[7] This suggests potential alternative or complementary mechanisms, possibly involving direct mitochondrial actions to increase metabolic rate.
Thyroid Hormone Signaling Pathway
Caption: Simplified overview of the canonical thyroid hormone signaling pathway.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | - Exceeding solubility limit.- Insufficient mixing.- Temperature shock. | - Ensure the stock solution is added to pre-warmed media.- Vortex or swirl the medium immediately and thoroughly after adding the stock.- Prepare a more dilute stock solution and add a larger volume (while keeping final DMSO % low).- Perform a solubility test with your specific medium. |
| No observable biological effect | - Compound degradation.- Insufficient final concentration.- Cell line is not responsive. | - Use fresh stock solutions; avoid repeated freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression of thyroid hormone receptors in your cell line. |
| Cell toxicity or death | - Final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentration. | - Ensure the final DMSO concentration is ≤ 0.5% (or lower, depending on cell line sensitivity).- Always include a vehicle (DMSO) control.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range of the compound. |
By following these detailed protocols and considering the provided technical information, researchers can confidently and effectively incorporate this compound into their cell culture experiments to investigate its biological roles.
References
- 1. N-乙酰-L-酪氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Effect of 3,5-diiodo-L-thyronine on thyroid stimulating hormone and growth hormone serum levels in hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Acetyl-3,5-diiodo-L-tyrosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of N-Acetyl-3,5-diiodo-L-tyrosine in biological matrices. The protocols described herein are based on established techniques for related iodinated compounds and thyroid hormone precursors, offering a robust starting point for method development and validation.
Introduction
This compound is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amino terminus. Its structural similarity to thyroid hormone precursors, such as diiodotyrosine (DIT), makes it a compound of interest in thyroid research, drug development for thyroid-related disorders, and as a potential lead compound in the synthesis of novel pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and for assessing its biological activity. The primary analytical techniques suitable for the determination of this compound in biological samples, such as plasma and serum, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Analytical Methodologies Overview
The following table summarizes key parameters for analytical methods applicable to the analysis of this compound and structurally related iodinated compounds. It is important to note that the performance characteristics provided are for similar analytes and should be considered as a baseline for method development for this compound.
| Parameter | HPLC-UV for Iodinated Tyrosines | LC-MS/MS for Thyroid Hormones |
| Instrumentation | HPLC with UV Detector | LC system coupled to a Tandem Mass Spectrometer |
| Column | Reversed-phase C18 or Phenyl-Hexyl | Reversed-phase C18 or Pentafluorophenyl (F5) |
| Mobile Phase | Gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).[2] | Gradient of methanol or acetonitrile and water, often with formic acid as a modifier.[3] |
| Detection | UV absorbance, wavelength maxima dependent on pH.[2] | Selected Reaction Monitoring (SRM) for specific precursor and product ion transitions. |
| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE) | Protein Precipitation, Liquid-Liquid Extraction (LLE), SPE.[4][5] |
| Limit of Detection (LOD) | ng/mL range (estimated) | pg/mL to low ng/mL range.[6] |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range (estimated) | pg/mL to low ng/mL range.[6] |
| Recovery | Typically >80% depending on the extraction method. | 81.3-111.9% reported for similar compounds.[7] |
| Precision (%RSD) | Typically <15% | <10-15%.[7] |
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol outlines three common methods for extracting this compound from biological fluids. The choice of method will depend on the required sample cleanliness and sensitivity.
1.1 Protein Precipitation (PPT) - A Rapid Approach
-
Objective: To remove the bulk of proteins from the sample.
-
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the sample.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant containing the analyte and transfer it to a clean tube for analysis.
-
1.2. Liquid-Liquid Extraction (LLE) - For Cleaner Samples
-
Objective: To partition the analyte into an organic solvent, leaving behind many interfering substances.
-
Materials:
-
Serum or plasma sample
-
Acetonitrile
-
Ethyl acetate
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of serum or plasma, add 200 µL of acetonitrile and vortex for 1 minute.[4]
-
Add 1.2 mL of ethyl acetate, vortex for another minute, and then centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for analysis.
-
1.3. Solid-Phase Extraction (SPE) - For Highest Sensitivity
-
Objective: To selectively isolate and concentrate the analyte.
-
Materials:
-
Serum or plasma sample
-
Mixed-mode SPE cartridge
-
0.1 M HCl
-
Methanol
-
Methanol with 2% ammonium hydroxide
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add 2 mL of acetonitrile, vortex, and let it stand for 5 minutes. Centrifuge at ≥1500 rcf for 5 minutes. Transfer the supernatant to a clean tube, add 2 mL of 0.1 M HCl, and vortex.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 0.1 M HCl.[4]
-
Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol. Dry the cartridge for approximately 30 seconds.[4]
-
Elution: Elute the analyte with 3 mL of methanol containing 2% ammonium hydroxide.[4]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for analysis.[4]
-
Protocol 2: HPLC-UV Analysis (Proposed Method)
-
Objective: To separate and quantify this compound using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a higher percentage over a set time to elute the analyte. The exact gradient will require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Diode array detection is recommended to determine the optimal wavelength, with initial monitoring at 280 nm.
-
-
Quantification:
-
A calibration curve should be constructed using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
-
Protocol 3: LC-MS/MS Analysis (Proposed Method)
-
Objective: To achieve highly sensitive and selective quantification of this compound.
-
Instrumentation:
-
LC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 or Pentafluorophenyl (F5) column (e.g., 2.1 x 100 mm, 2.1 µm)[3]
-
-
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI) should be evaluated.
-
Precursor Ion (Q1): The [M+H]+ or [M-H]- of this compound.
-
Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These transitions will need to be determined by infusing a standard solution of the analyte.
-
Quantification: Based on the peak area of the specific SRM transition, with quantification against a calibration curve prepared with standards. The use of a stable isotope-labeled internal standard is highly recommended for accuracy.
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Proposed metabolic pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine as an Intermediate for Triiodothyronine (T3) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Acetyl-3,5-diiodo-L-tyrosine as a key intermediate in the chemical synthesis of Triiodothyronine (T3), a crucial thyroid hormone. The following sections detail the synthetic strategy, experimental protocols, and relevant biological pathways.
Application Notes
This compound serves as a readily available and stable precursor for the construction of the thyronine backbone. The N-acetyl group provides protection for the amino functionality of the tyrosine molecule, preventing unwanted side reactions during the crucial diaryl ether bond formation. This intermediate is particularly amenable to copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, a well-established method for forming diaryl ethers.
The general synthetic strategy involves the coupling of this compound, or its esterified form, with a suitably protected mono-iodinated phenolic compound. This is followed by the deprotection of the N-acetyl and other protecting groups to yield the final triiodothyronine product. This approach offers a versatile platform for the synthesis of T3 and its analogs for research and pharmaceutical development.
Experimental Protocols
The synthesis of Triiodothyronine (T3) from this compound can be conceptualized as a two-step process:
-
Formation of the Diaryl Ether Core via Ullmann-type Condensation.
-
Hydrolysis of the N-acetyl protecting group to yield Triiodothyronine.
Below are detailed protocols for these key experimental steps.
Protocol 1: Synthesis of N-Acetyl-3,5,3'-triiodo-L-thyronine
This protocol describes a copper-catalyzed Ullmann-type condensation to form the diaryl ether bond.
Materials:
-
This compound
-
4-methoxyphenol (as a representative coupling partner)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), 4-methoxyphenol (1.2 equivalents), Cesium carbonate (2 equivalents), Copper(I) iodide (0.1 equivalents), and 1,10-Phenanthroline (0.2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain N-Acetyl-4'-methoxy-3,5-diiodo-L-thyronine.
-
The subsequent iodination at the 3' position can be carried out using a suitable iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent, followed by purification.
Protocol 2: Hydrolysis of N-Acetyl-3,5,3'-triiodo-L-thyronine to Triiodothyronine (T3)
This protocol outlines the deprotection of the N-acetyl group to yield the final product.
Materials:
-
N-Acetyl-3,5,3'-triiodo-L-thyronine
-
Hydrochloric acid (HCl), 6M
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve N-Acetyl-3,5,3'-triiodo-L-thyronine in a sufficient volume of 6M hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash it with cold water, and then with diethyl ether.
-
Dry the product under vacuum to yield Triiodothyronine (T3).
-
Further purification can be achieved by recrystallization or preparative chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the synthesis of Triiodothyronine (T3) from this compound. The values are based on typical conditions for Ullmann-type coupling and subsequent hydrolysis reactions and may require optimization for specific experimental setups.
| Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Ullmann Coupling | This compound, 4-methoxyphenol, Cs2CO3 | CuI, 1,10-Phenanthroline / DMF | 110-120 | 24-48 | 60-80 |
| Hydrolysis | N-Acetyl-3,5,3'-triiodo-L-thyronine | 6M HCl | Reflux | 4-6 | 85-95 |
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Triiodothyronine (T3)
Caption: Synthetic workflow for Triiodothyronine (T3).
Diagram 2: Triiodothyronine (T3) Signaling Pathway
Caption: Simplified Triiodothyronine (T3) signaling pathway.
Troubleshooting & Optimization
How to improve the solubility of N-Acetyl-3,5-diiodo-L-tyrosine in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-Acetyl-3,5-diiodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at neutral pH?
This compound is a weakly acidic compound with a predicted pKa of approximately 2.98.[1] At a neutral pH of 7, which is significantly above its pKa, the carboxylic acid group is deprotonated, making the molecule negatively charged. While this ionization increases its polarity, the overall aqueous solubility at neutral pH can still be limited due to the large, hydrophobic di-iodinated phenyl group. For similar compounds like N-Acetyl-L-tyrosine, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is significantly lower than in water.[2]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.
-
Acidic pH (below pKa ~2.98): The carboxylic acid group will be protonated (COOH), making the molecule less polar and therefore less soluble in aqueous solutions.
-
Alkaline pH (above pKa ~2.98): The carboxylic acid group will be deprotonated (COO-), forming a carboxylate salt. This ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions. Therefore, increasing the pH of the solution is a primary strategy to improve its solubility.
Q3: What is the expected impact of temperature on the solubility of this compound?
Generally, for most solid solutes, solubility increases with temperature. Therefore, gently heating the solution can help dissolve this compound. However, it is crucial to be cautious about potential degradation at elevated temperatures. For a similar compound, N-Acetyl-L-tyrosine, gentle heating to 50-60°C is recommended to aid dissolution, but it is also noted that the resulting solution may be supersaturated upon cooling and could precipitate.[2]
Q4: Are there any common solvents other than water that can be used?
While the focus is on aqueous solutions, understanding its solubility in other solvents can be useful for stock solution preparation. For the related compound 3,5-Diiodo-L-tyrosine, it is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[3] N-Acetyl-L-tyrosine is also soluble in ethanol. These solvents can be used to prepare concentrated stock solutions that can then be diluted into aqueous buffers, provided the final concentration of the organic solvent is low enough to not interfere with the experiment.
Troubleshooting Guides
Issue 1: Precipitate formation in the solution.
| Possible Cause | Troubleshooting Step |
| Low pH of the aqueous solution. | Measure the pH of your solution. If it is neutral or acidic, incrementally add a dilute base (e.g., 0.1 M NaOH) to raise the pH above 4 and observe if the precipitate dissolves. |
| Solution is supersaturated. | If the solution was heated to dissolve the compound, it might have become supersaturated upon cooling. Try preparing a more dilute solution. Alternatively, the use of co-solvents or other formulation strategies may be necessary to maintain a higher concentration at room temperature. |
| Degradation of the compound. | N-acetylated amino acids can undergo hydrolysis, especially at very low or high pH, to yield the less soluble parent amino acid. Prepare fresh solutions and store them appropriately (e.g., at 2-8°C for short-term storage) to minimize degradation. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound. | Visually inspect your stock and final solutions for any undissolved particles. Consider filtration through a 0.22 µm filter to remove any undissolved material before use. |
| Precipitation upon dilution in media. | The pH or composition of your cell culture or assay media may cause the compound to precipitate. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution into the final medium. |
| pH shift in the final solution. | The addition of the compound, especially from a stock solution with a different pH, may alter the pH of the final assay medium. Measure the pH of the final solution and adjust if necessary. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Clarify the sample by centrifugation or filtration through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the clarified supernatant with the appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or Molarity.
Protocol 2: Improving Solubility using pH Adjustment
This protocol describes how to prepare a solution of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Deionized water or desired buffer with a pH below the target pH
-
0.1 M NaOH solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with a volume of water or buffer less than the final desired volume.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the solid material is completely dissolved and the desired pH is reached.
-
Once dissolved, transfer the solution to a volumetric flask and add water or buffer to reach the final desired volume.
-
If required for the application, sterilize the solution by filtering it through a 0.22 µm sterile filter.
Strategies for Solubility Enhancement
If pH adjustment alone is insufficient or not suitable for your application, consider the following formulation strategies.
| Strategy | Description |
| Co-solvents | The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[4] These should be used at concentrations that are non-toxic and do not interfere with the intended application. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for aromatic amino acid derivatives. |
| Solid Dispersions | This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often exhibit higher apparent solubility and faster dissolution rates. |
Visualizing Experimental Workflows
Caption: Workflow for preparing a solution of this compound.
Caption: Troubleshooting logic for solubility issues.
References
Addressing stability issues of N-Acetyl-3,5-diiodo-L-tyrosine in solution.
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for addressing stability issues of N-Acetyl-3,5-diiodo-L-tyrosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenol ring and an acetyl group on the amino group. This modification enhances its solubility and stability compared to L-tyrosine.[1] It is primarily used in research related to thyroid hormone synthesis and metabolism, as a precursor in the development of radiopharmaceuticals and other novel pharmaceuticals, and in various biochemical assays.[1]
Q2: What are the main stability concerns when working with this compound in solution?
A2: The primary stability concern is the hydrolysis of the N-acetyl group, which yields 3,5-diiodo-L-tyrosine and acetic acid. This degradation is influenced by pH, temperature, and light. Additionally, the iodinated phenol group may be susceptible to oxidation and photodegradation.
Q3: How does pH affect the stability of this compound solutions?
A3: Based on data from the analogous compound N-Acetyl-L-tyrosine, the stability of this compound is expected to be pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7).[2] In strongly acidic (pH < 3) or alkaline (pH > 8) environments, the rate of hydrolysis of the N-acetyl group increases, leading to a shorter shelf-life.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions should be prepared fresh whenever possible. For short-term storage (a few days), refrigeration at 2-8°C is recommended.[3] For longer-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen at -20°C or lower.[3] It is also good practice to protect solutions from light by using amber vials or by wrapping the container in foil.[3]
Q5: Can I sterilize solutions of this compound by autoclaving?
A5: Autoclaving is generally not recommended. The high temperatures and pressures will likely accelerate the hydrolysis of the N-acetyl group, leading to significant degradation of the compound.[2] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in solution | The degradation product, 3,5-diiodo-L-tyrosine, may have lower solubility than the N-acetylated form, especially at neutral pH. | - Prepare fresh solutions to avoid the accumulation of the less soluble degradation product. - If your experiment allows, slightly adjusting the pH to be more alkaline can increase the solubility of the degradation product.[2] |
| Decrease in solution pH over time | Hydrolysis of the N-acetyl group releases acetic acid, causing a drop in pH.[2] | - Prepare solutions fresh and use them promptly. - Employ a stronger buffer system to maintain the desired pH. - Store solutions at lower temperatures to slow the degradation rate.[2] |
| Appearance of unexpected peaks in HPLC analysis | These peaks may correspond to degradation products such as 3,5-diiodo-L-tyrosine or products of oxidation and photodegradation. | - Develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradants. - Conduct a forced degradation study to identify the retention times of these degradation products.[2] |
| Discoloration of the solution (e.g., yellowing) | This could be a result of photodegradation or oxidation of the iodinated phenol ring. | - Protect solutions from light by storing them in amber vials or wrapping containers in foil.[3] - Prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon). |
| Inconsistent experimental results | The concentration of the active compound may be decreasing over time due to degradation, leading to variability. | - Establish and adhere to a defined stability period for your solutions under your specific storage conditions. - Always use solutions within their validated stability window.[2] |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of N-Acetyl-L-tyrosine at 25°C
This data is for the analogous compound N-Acetyl-L-tyrosine and should be used as a general guide. It is recommended to perform in-house stability studies for this compound under your specific experimental conditions.
| pH | Buffer System (0.1 M) | Approximate Half-life (t½) in days | Primary Degradation Product |
| 3.0 | Citrate | 30 | L-tyrosine |
| 5.0 | Acetate | 150 | L-tyrosine |
| 7.0 | Phosphate | > 365 | L-tyrosine |
| 9.0 | Borate | 60 | L-tyrosine |
(Data adapted from typical hydrolysis kinetics for N-acetylated amino acids)[2]
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
Objective: To determine the degradation rate of this compound in aqueous solutions at various pH values.
Materials:
-
This compound
-
Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, sodium borate)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid for mobile phase
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare 0.1 M buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Sample Incubation: Aliquot the solutions into sealed, light-protected vials and store them at a constant temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Monitor at a wavelength appropriate for the chromophore of this compound (e.g., around 280 nm).
-
Inject the samples and standards into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Procedure: Expose solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours and dissolve it for analysis.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by a suitable HPLC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.
Mandatory Visualizations
Thyroid Hormone Synthesis Pathway
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid follicular cells involves the iodination of tyrosine residues on the protein thyroglobulin. This compound is structurally related to diiodotyrosine (DIT), a key intermediate in this pathway.
Schematic of the thyroid hormone synthesis pathway.
Troubleshooting Logic for HPLC Analysis
This diagram illustrates a logical workflow for troubleshooting unexpected results during the HPLC analysis of this compound solutions.
A logical workflow for troubleshooting HPLC analysis.
References
Optimizing reaction conditions for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy is a two-step process. First, L-tyrosine is acetylated to form N-Acetyl-L-tyrosine. This intermediate is then subjected to an electrophilic iodination reaction to introduce two iodine atoms onto the phenolic ring, yielding the final product, this compound.
Q2: Why is it preferable to acetylate L-tyrosine before iodination?
A2: Acetylating the amino group of L-tyrosine protects it from potential side reactions during the iodination process. This protection ensures that the iodination occurs selectively on the activated aromatic ring, leading to a cleaner reaction and higher yield of the desired N-acetylated and di-iodinated product.
Q3: What are the critical parameters to control during the iodination step?
A3: The most critical parameters are the stoichiometry of the iodinating agent (typically N-iodosuccinimide, NIS), the reaction temperature, and the reaction time. Careful control of these factors is essential to maximize the yield of the di-iodinated product while minimizing the formation of the mono-iodinated impurity.
Q4: How can I monitor the progress of the iodination reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By comparing the reaction mixture to standards of the starting material (N-Acetyl-L-tyrosine) and the mono-iodinated intermediate, you can track the consumption of the starting material and the formation of the desired di-iodinated product.
Q5: What is the most common impurity in the final product?
A5: The most common impurity is N-Acetyl-3-iodo-L-tyrosine, the mono-iodinated intermediate. Its formation is a competing reaction, and its removal is a key challenge in the purification process.
Troubleshooting Guides
Issue 1: Low Yield of N-Acetyl-L-tyrosine (Acetylation Step)
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the L-tyrosine is fully dissolved in the alkaline solution before adding acetic anhydride.- Maintain the reaction pH between 9 and 11 during the addition of acetic anhydride.- Allow the reaction to proceed for the recommended time with adequate stirring. |
| Product loss during work-up | - Ensure the pH is adjusted to ~2-3 to fully precipitate the N-Acetyl-L-tyrosine.- Cool the mixture sufficiently to maximize crystallization before filtration.- Wash the filtered product with a minimal amount of cold water to avoid dissolving the product. |
| Side reactions | - Control the temperature during the addition of acetic anhydride to prevent overheating, which can lead to side product formation. |
Issue 2: Incomplete Iodination or Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient iodinating agent | - Use a stoichiometric excess of N-iodosuccinimide (NIS), typically around 2.2 equivalents, to drive the reaction towards di-iodination. |
| Suboptimal reaction temperature | - Maintain the reaction temperature at room temperature. Higher temperatures may not necessarily improve the yield and could lead to degradation. |
| Short reaction time | - Allow the reaction to run for a sufficient duration, typically 18-24 hours, to ensure complete conversion to the di-iodinated product. Monitor by TLC. |
| Decomposition of the product | - Avoid exposure of the reaction mixture and the final product to strong light, as iodinated compounds can be light-sensitive. |
Issue 3: Presence of N-Acetyl-3-iodo-L-tyrosine Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete second iodination | - As with low yield, ensure an adequate excess of NIS and sufficient reaction time to promote the conversion of the mono-iodo intermediate to the di-iodo product. |
| Inefficient purification | - Recrystallization is the primary method for purification. The choice of solvent is critical. A mixture of ethanol and water is often effective. Multiple recrystallizations may be necessary to achieve high purity. |
| Co-precipitation of mono- and di-iodo products | - During recrystallization, control the cooling rate. Slow cooling can promote the formation of more well-defined crystals of the desired di-iodo product, potentially leaving the mono-iodo impurity in the mother liquor. |
Data Presentation
Table 1: Effect of N-Iodosuccinimide (NIS) Stoichiometry on Product Distribution
| Equivalents of NIS | N-Acetyl-L-tyrosine (%) | N-Acetyl-3-iodo-L-tyrosine (%) | This compound (%) |
| 1.0 | ~10 | ~70 | ~20 |
| 2.0 | <5 | ~25 | ~70 |
| 2.2 | <2 | <5 | >93 |
Note: The values in this table are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-L-tyrosine
-
Dissolution: Suspend L-tyrosine (1.0 eq.) in deionized water.
-
Basification: While stirring vigorously, slowly add a 3M aqueous solution of sodium hydroxide until the L-tyrosine is completely dissolved and the pH of the solution is between 9 and 10.
-
Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 10 °C. Simultaneously, add 3M sodium hydroxide solution as needed to maintain the pH between 9 and 10.
-
Stirring: After the addition of acetic anhydride is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add 2M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Crystallization: Continue stirring the mixture in the ice bath for another hour to ensure complete crystallization.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold deionized water.
-
Drying: Dry the product under vacuum to obtain N-Acetyl-L-tyrosine.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve N-Acetyl-L-tyrosine (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (2.2 eq.) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, quench any remaining NIS by adding a saturated aqueous solution of sodium thiosulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Iodinated Tyrosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iodinated tyrosine derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Purification
Q1: I'm observing peak tailing for my iodinated tyrosine derivatives during reverse-phase HPLC. What are the common causes and solutions?
A1: Peak tailing is a common issue in HPLC and can arise from several factors. Here are the primary causes and how to troubleshoot them:
-
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have free silanol groups that interact with your analytes, causing tailing.
-
Solution: Use a lower pH mobile phase (e.g., with 0.1% trifluoroacetic acid) to suppress the ionization of silanol groups.[1] Alternatively, use an end-capped column or a column specifically designed for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the amount of sample injected onto the column.[2] Dilute your sample and reinject.
-
-
Contamination of the Column or Guard Column: Particulates from the sample or mobile phase can accumulate on the column inlet frit or the guard column, distorting the peak shape.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your iodinated tyrosine derivative, you can get a mix of ionized and non-ionized species, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Q2: I'm having trouble separating monoiodotyrosine (MIT) and diiodotyrosine (DIT). How can I improve the resolution?
A2: Achieving good resolution between MIT and DIT, which are structurally very similar, can be challenging. Here are some strategies to improve their separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting peaks.
-
Solution: Decrease the rate of change of the organic solvent in your gradient. For example, instead of a 5-95% acetonitrile gradient over 10 minutes, try a 20-50% gradient over 20 minutes.
-
-
Change the Organic Modifier: The choice of organic solvent can affect selectivity.
-
Solution: If you are using acetonitrile, try methanol, or a combination of the two.
-
-
Adjust the Mobile Phase pH: Small changes in pH can alter the retention times and potentially improve resolution.
-
Solution: Experiment with slightly different pH values of your aqueous mobile phase.
-
-
Use a High-Resolution Column: A column with a smaller particle size (e.g., <3 µm) or a longer column will provide higher theoretical plates and better resolution.
Q3: My retention times are drifting from run to run. What could be the cause?
A3: Retention time instability can be frustrating and can indicate a problem with your HPLC system or your method.
-
Poor Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, you will see retention time shifts.
-
Solution: Ensure you have a sufficient equilibration time between runs, typically 5-10 column volumes.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to changes in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If you are using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
General Purification and Handling
Q1: My iodinated tyrosine derivative has low solubility in my buffer. What can I do?
A1: Iodinated tyrosine derivatives, particularly 3-iodo-L-tyrosine, have poor solubility in neutral aqueous solutions.[3]
-
pH Adjustment: Solubility is pH-dependent.
-
Solution: Dissolving the compound in a slightly acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) solution can significantly increase solubility. Be mindful of the pH compatibility with your downstream application.
-
-
Use of Co-solvents: Adding a small amount of an organic solvent can improve solubility.
-
Solution: Try adding a small percentage of ethanol, methanol, or DMSO to your buffer. Always check for compatibility with your experimental system.
-
Q2: I'm concerned about the stability of my purified iodinated tyrosine derivatives. How should I store them?
A2: Iodinated compounds can be sensitive to light and temperature, which can lead to deiodination.
-
Storage Conditions:
-
Solution: For long-term storage, it is best to store them as a solid at -20°C or below, protected from light.[3][4] For solutions, prepare them fresh whenever possible. If you need to store solutions, aliquot them and freeze at -20°C or -80°C, and protect from light. Aqueous solutions of 3-iodotyrosine are not recommended to be stored for more than one day.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the iodination of tyrosine residues in peptides and proteins?
A1: Besides the desired iodination of tyrosine, several side reactions can occur:
-
Oxidation of other amino acids: Methionine, cysteine, tryptophan, and histidine are susceptible to oxidation under common iodination conditions.
-
Over-iodination: Formation of diiodotyrosine when monoiodotyrosine is the desired product.
-
Deiodination: Loss of iodine from the tyrosine ring, which can occur during purification and storage.[5]
Q2: How can I minimize these side reactions?
A2: To minimize side reactions, you can:
-
Optimize reaction conditions: Use the mildest possible iodinating agent and the shortest reaction time necessary.
-
Use protecting groups: For peptides, you can use protecting groups for sensitive amino acids.
-
Control stoichiometry: Carefully control the molar ratio of the iodinating agent to the tyrosine-containing compound.
Q3: What analytical techniques are best for characterizing my purified iodinated tyrosine derivatives?
A3: A combination of techniques is often necessary for full characterization:
-
HPLC: To assess purity and quantify the product.
-
Mass Spectrometry (MS): To confirm the molecular weight and the number of iodine atoms incorporated.
-
NMR Spectroscopy: To confirm the position of the iodine atom(s) on the tyrosine ring.
-
UV-Vis Spectroscopy: Iodinated tyrosines have a characteristic UV absorbance maximum around 283 nm.[3]
Data Presentation
Table 1: Solubility of Iodinated Tyrosine Derivatives
| Compound | Solvent | pH | Temperature (°C) | Solubility |
| 3-Iodo-L-tyrosine | PBS | 7.2 | RT | ~0.15 mg/mL[3] |
| 3-Iodo-L-tyrosine | Dilute aqueous acid | - | RT | Soluble[6] |
| 3,5-Diiodo-L-tyrosine | Water | - | 25 | 0.617 mg/mL[7] |
| L-Tyrosine | Water | 7.0 | 25 | ~0.45 mg/mL |
Experimental Protocols
Protocol 1: HPLC Purification of Mono- and Diiodotyrosine
This protocol provides a general framework for the separation of MIT and DIT from a crude reaction mixture. Optimization may be required based on your specific sample and HPLC system.
1. Sample Preparation: a. Dissolve the crude reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 30 | 50 | | 35 | 95 | | 40 | 95 | | 41 | 5 | | 50 | 5 |
3. Fraction Collection: a. Collect fractions corresponding to the peaks of interest (MIT and DIT). b. Analyze the collected fractions by mass spectrometry to confirm the identity of the compounds.
4. Post-Purification: a. Pool the fractions containing the pure product. b. Lyophilize or evaporate the solvent to obtain the purified solid product.
Mandatory Visualization
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-IODO-L-TYROSINE CAS#: 70-78-0 [m.chemicalbook.com]
- 7. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in assays using N-Acetyl-3,5-diiodo-L-tyrosine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-3,5-diiodo-L-tyrosine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a specialized derivative of the amino acid L-tyrosine.[1] The addition of two iodine atoms to the tyrosine ring and an acetyl group at the nitrogen terminus enhances its biological activity and modifies its solubility and stability compared to L-tyrosine.[1] Its primary applications are in:
-
Thyroid Research: It serves as a valuable tool for studying the synthesis and metabolism of thyroid hormones due to its structural similarity to thyroid hormone precursors.[1]
-
Radiopharmaceuticals: It is used in the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.[1]
-
Biochemical Assays: It is employed to measure enzyme activity and interactions, particularly for enzymes involved in iodine and tyrosine metabolic pathways.[1]
-
Drug Development: It can act as a lead compound in the synthesis of new pharmaceuticals, especially for thyroid-related disorders.[1]
Q2: What are the key physicochemical properties of this compound to consider for experimental design?
Key properties include its molecular weight of 475.02 g/mol and its enhanced solubility and stability in comparison to other iodinated tyrosine derivatives.[1] However, like many iodinated compounds, it can be sensitive to light and oxidation. For optimal stability, solutions should be stored protected from light, at a slightly acidic to neutral pH (5.0-7.0), and at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[2]
Q3: How should I prepare a stock solution of this compound?
Due to its enhanced solubility, this compound is more readily dissolved in aqueous buffers than its non-acetylated counterpart.[1] For a stable stock solution, it is recommended to:
-
Use a deoxygenated buffer.
-
Protect the solution from light by using an amber vial or wrapping the container in foil.
-
Maintain a pH between 5 and 7.
-
For long-term storage, aliquot the solution and freeze at -20°C or below to minimize freeze-thaw cycles.[2]
Troubleshooting Inconsistent Assay Results
Inconsistent results in assays using this compound can arise from several factors related to the compound's stability, its interaction with assay components, and the experimental setup.
Problem 1: High background or variable blank readings.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation: this compound can degrade, especially when exposed to light or oxidative conditions, leading to the formation of products that may interfere with absorbance or fluorescence readings.[2] | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions protected from light and at the recommended temperature. 3. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[2] |
| Buffer Instability: The pH of the buffer can affect the stability of the compound.[3] | 1. Ensure the buffer system is robust and maintains a stable pH throughout the experiment. 2. Verify the pH of your final assay solution. |
Problem 2: Lower than expected enzyme activity or inhibition.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Concentration of Stock Solution: Degradation of the compound in the stock solution can lead to a lower effective concentration.[2] | 1. Verify the concentration of your this compound stock solution using a validated analytical method such as HPLC-UV. 2. Always use freshly prepared solutions for critical experiments. |
| Competitive Inhibition: If used as a substrate, free diiodotyrosine (a potential degradation product) can act as a competitive inhibitor for some enzymes, such as thyroid peroxidase.[4] | 1. Minimize degradation by following proper handling and storage procedures. 2. If degradation is suspected, purify the this compound before use. |
| Deiodination: The compound may undergo deiodination under certain assay conditions, altering its structure and activity. This has been observed as a minor degradation pathway for free diiodotyrosine in the presence of thyroid peroxidase.[4] | 1. Analyze your reaction products using techniques like HPLC or mass spectrometry to check for the presence of deiodinated forms. 2. If deiodination is occurring, you may need to adjust the assay conditions (e.g., buffer components, incubation time). |
Problem 3: Poor reproducibility between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Preparation: Inconsistent preparation of this compound solutions can lead to variability. | 1. Standardize your protocol for solution preparation, including the source of the compound, solvent, pH, and storage conditions. |
| Light Exposure: The extent of light-induced degradation can vary between experiments. | 1. Consistently work with this compound solutions in a light-protected environment (e.g., using amber tubes, minimizing exposure to ambient light). |
Data Presentation
Table 1: Solubility of N-Acetyl-L-tyrosine in Various Solvents (as a reference for this compound)
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Molar Equivalent (mM) |
| Water | Not Specified | Room Temperature | ~25 | ~112 |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | ~10 | ~44.8 |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Room Temperature | 44 - 60 | ~197 - 269 |
| Ethanol | Not Applicable | Room Temperature | Soluble | Not Specified |
Data compiled from multiple sources.[2]
Experimental Protocols
Detailed Methodology: Thyroid Peroxidase (TPO) Inhibition Assay using this compound
This protocol is adapted from established peroxidase assays and considers the known interaction of diiodotyrosine with TPO.[4][5] It measures the inhibition of TPO-catalyzed oxidation of a chromogenic substrate in the presence of this compound.
Materials:
-
This compound
-
Human Thyroid Peroxidase (TPO) enzyme preparation
-
Guaiacol (chromogenic substrate)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a slightly alkaline buffer) and further dilute to desired concentrations in the phosphate buffer.
-
Prepare a 33 mM solution of guaiacol in phosphate buffer.
-
Prepare a fresh solution of H₂O₂ in phosphate buffer. The optimal concentration should be determined empirically but is typically in the low millimolar range.
-
Dilute the TPO enzyme preparation in cold phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
50 µL of phosphate buffer
-
40 µL of the this compound solution at various concentrations (or buffer for the control).
-
50 µL of the guaiacol solution.
-
20 µL of the TPO enzyme solution.
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.
-
Immediately measure the absorbance at 470 nm every minute for a total of 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Troubleshooting workflow for assays with this compound.
Caption: Role of di-iodinated tyrosine in thyroid hormone synthesis.
References
Preventing degradation of N-Acetyl-3,5-diiodo-L-tyrosine during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-Acetyl-3,5-diiodo-L-tyrosine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark place. For optimal shelf-life, storage in a freezer at or below -20°C is recommended.[1][2][3] Storage at refrigerated temperatures (0-8°C) is also acceptable for shorter periods.[4]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The most common degradation pathway in aqueous solutions is the hydrolysis of the N-acetyl group. This reaction yields L-3,5-diiodotyrosine and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q3: How stable are solutions of this compound?
A3: Aqueous solutions of similar compounds, like 3,5-Diiodo-L-tyrosine, are not recommended for storage for more than one day.[2] It is best practice to prepare solutions fresh before use. If a solution must be stored, it should be kept at 2-8°C for no longer than 24 hours.
Q4: What are the visible signs of degradation?
A4: A noticeable change in the color of the powder from its typical white or light yellow appearance, or any clumping due to moisture absorption, can indicate degradation.[4] For solutions, precipitation may occur as the less soluble degradation product, L-3,5-diiodotyrosine, forms.
Q5: Is this compound sensitive to light?
A5: While specific data on the photosensitivity of this compound is limited, iodinated compounds and tyrosine derivatives can be light-sensitive. Therefore, it is crucial to store the compound in a dark place, for example, by using an amber vial or by wrapping the container in foil.[1]
Q6: Can I autoclave solutions containing this compound?
A6: Autoclaving is not recommended. The high temperatures will significantly accelerate the rate of hydrolysis, leading to substantial degradation of the compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in powder color (darkening/yellowing) | Oxidation or photodegradation. | Discard the reagent. Ensure future batches are stored in a dark, dry, and oxygen-free environment (e.g., under argon or nitrogen). |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of degradation products (e.g., L-3,5-diiodotyrosine) or impurities. | Develop a stability-indicating HPLC method to separate the main compound from its potential degradation products. Run a forced degradation study to identify the retention times of these products.[5] |
| Poor solubility or precipitation in neutral buffer | Degradation to the less soluble L-3,5-diiodotyrosine. | Prepare solutions fresh immediately before use. If solubility is an issue, a slight adjustment of the pH may be necessary, depending on experimental tolerance. |
| Decreased pH of the solution over time | Hydrolysis of the N-acetyl group, releasing acetic acid. | This is an inherent stability issue in aqueous solutions. Prepare fresh solutions more frequently and use a robust buffer system if pH stability is critical for the experiment.[5] |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Always use freshly prepared solutions. Verify the purity of the solid compound via HPLC before preparing a new stock solution. |
Stability and Degradation
The stability of this compound is primarily compromised by hydrolysis and oxidation.
Table 2: Factors Affecting Stability
| Factor | Effect | Prevention Measures |
| Temperature | Higher temperatures accelerate hydrolysis and other degradation pathways. | Store solid compound at -20°C. Keep solutions refrigerated (2-8°C) for short periods only. |
| pH (in solution) | Hydrolysis of the N-acetyl group is catalyzed by both acidic and basic conditions. | Prepare solutions in a buffer appropriate for your experiment and use them immediately. Avoid extreme pH values during storage. |
| Light | Iodinated aromatic compounds can be susceptible to photodegradation. | Store both solid and solutions protected from light (e.g., in amber vials). |
| Oxygen | The phenolic ring is susceptible to oxidation, which can lead to dimerization and other byproducts. | Store the solid under an inert atmosphere (argon or nitrogen). Purge solvents with an inert gas before preparing solutions. |
| Moisture | Can accelerate hydrolysis of the solid compound over time. | Store in a desiccator or a very dry environment. Ensure the container is tightly sealed. |
Diagrams
Workflow for Handling and Storage
Caption: Recommended workflow for receiving, storing, and handling this compound.
Troubleshooting Logic for Impure Compound
Caption: A decision tree for troubleshooting suspected degradation of the compound.
Potential Degradation Pathways
Caption: Key non-enzymatic degradation routes for this compound.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products. This method is based on standard procedures for analyzing N-acetylated amino acids.[1][4]
1. Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (18 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Deionized Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The primary degradation product, L-3,5-diiodotyrosine, is more polar and is expected to elute earlier than the parent compound. Oxidation products may be more or less polar depending on their structure.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Disclaimer: This technical support guide is based on publicly available information and general chemical principles. Users should always consult the manufacturer's specific storage and handling recommendations and perform their own validation for any analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Strategies to minimize off-target effects in experiments with iodinated compounds.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects in experiments involving iodinated compounds. Find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with iodinated compounds?
A1: Off-target effects occur when a compound binds to unintended biological molecules, such as receptors or enzymes, in addition to its intended target.[1] This can lead to misleading experimental results, reduced therapeutic efficacy, and potential toxicity.[1][2] Iodination, the process of introducing one or more iodine atoms into a molecule, can alter a compound's physicochemical properties, such as its size, shape, and lipophilicity (fat-solubility).[2] These changes can inadvertently increase the compound's affinity for unintended targets, leading to a higher risk of off-target binding.
Q2: How does iodination specifically alter a compound's properties to increase off-target binding?
A2: The introduction of iodine, a large and lipophilic atom, can significantly increase the overall lipophilicity of a compound.[2] This increased lipophilicity can enhance non-specific binding to hydrophobic surfaces, such as plasticware, and to hydrophobic pockets in proteins other than the intended target.[2][3] Furthermore, the addition of iodine can change the compound's conformation, potentially creating new, unintended interactions with other proteins.
Q3: Can iodination affect the binding affinity of my compound for its intended target?
A3: Yes, iodination can significantly influence the binding affinity for the intended target. The addition of iodine can either increase or decrease the affinity depending on the specific interactions of the iodine atom within the binding pocket of the target protein. For example, covalent labeling of human transferrin with ¹²⁵I was shown to reduce its binding affinity for its receptor by 3-5 fold.[4] It is crucial to characterize the binding affinity of the iodinated compound and compare it to its non-iodinated counterpart.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in experiments with iodinated compounds, which can obscure the specific signal. The following guide provides steps to identify and mitigate this problem.
Problem: High background signal in my binding assay.
This is often indicative of high non-specific binding of your iodinated compound to assay components like microplates, filters, or other proteins in your sample.
Solution Workflow:
Caption: Troubleshooting workflow for high background signal.
Step-by-Step Troubleshooting:
-
Optimize Assay Buffer:
-
pH Adjustment: The charge of your compound and its potential off-targets can be influenced by pH. Empirically test a range of pH values to find the optimal condition that favors specific binding.[5]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can minimize electrostatic interactions that contribute to non-specific binding.[6][7]
-
-
Refine Washing Protocol:
-
Increase Wash Steps and Volume: Insufficient washing can leave unbound iodinated compound behind, contributing to high background.[8][9] Increase the number of washes and the volume of wash buffer used.
-
Use Ice-Cold Wash Buffer: For radioligand binding assays, washing with ice-cold buffer can help to slow the dissociation of the specifically bound ligand while more effectively removing the non-specifically bound compound.[6]
-
-
Incorporate Blocking Agents:
-
Protein Blockers: Add proteins like Bovine Serum Albumin (BSA) or casein to your assay buffer.[6][7] These proteins will bind to non-specific sites on your assay plates and other components, reducing the opportunity for your iodinated compound to do so.
-
Non-ionic Detergents: Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 can help to reduce hydrophobic interactions that lead to non-specific binding.[7]
-
-
Evaluate Compound Concentration:
-
Use an Appropriate Concentration: Using an excessively high concentration of your iodinated compound can lead to increased non-specific binding.[6] It is recommended to use a concentration at or below the dissociation constant (Kd) for your compound's target.
-
Perform a Saturation Binding Assay: This will help you determine the optimal concentration of your iodinated compound to use and to quantify the amount of non-specific binding.
-
Data Presentation
Table 1: Impact of Iodination on Binding Affinity
This table summarizes the effect of iodination on the binding affinity (Kd) of human transferrin to its receptor. A lower Kd value indicates higher affinity.
| Compound | Kd (nM) | Fold Change in Affinity |
| Unmodified Transferrin | 0.22 | - |
| ¹²⁵I-labeled Transferrin | 1.01 | 4.6x decrease |
| ¹²⁵I-labeled Transferrin Receptor | 0.66 | 3.0x decrease |
Data adapted from: Biochim Biophys Acta. 2002 Feb 15;1570(1):19-26.[4]
Table 2: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1-5% | Saturates non-specific binding sites on surfaces.[6][7] |
| Casein/Non-fat Dry Milk | 1-5% | Similar to BSA, blocks non-specific protein binding.[10] |
| Tween-20 | 0.05-0.1% | Reduces non-specific hydrophobic interactions.[7] |
| Polyethyleneimine (PEI) | 0.3-0.5% | Pre-treats glass fiber filters to reduce ligand binding.[6] |
Experimental Protocols
Protocol 1: Saturation Binding Assay with an Iodinated Radioligand
This protocol is a key experiment to characterize the binding of your iodinated compound to its target and to quantify non-specific binding.
Experimental Workflow:
Caption: Workflow for a saturation binding assay.
Methodology:
-
Preparation: Prepare a homogenate of cells or membranes expressing the target receptor. Quantify the protein concentration.[1]
-
Assay Setup: Set up two sets of tubes or wells. One set will measure total binding, and the other will measure non-specific binding.[11]
-
Radioligand Addition: To both sets of tubes, add increasing concentrations of the iodinated radioligand.
-
Competitor Addition: To the non-specific binding tubes only, add a high concentration of the corresponding non-radiolabeled compound.[12] This will saturate the specific binding sites, so any remaining bound radioligand is considered non-specific.
-
Incubation: Incubate all tubes at a constant temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[6]
-
Separation: Rapidly separate the bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters.[12]
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
-
Signaling Pathway Considerations
Off-target effects of iodinated compounds can lead to the unintended activation or inhibition of various signaling pathways. It is crucial to consider these possibilities when interpreting experimental data.
Logical Flow for Investigating Off-Target Pathway Activation:
Caption: Investigating unexpected signaling pathway activation.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can minimize off-target effects and ensure the reliability of their data when working with iodinated compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodination significantly influences the binding of human transferrin to the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Adjusting pH for optimal N-Acetyl-3,5-diiodo-L-tyrosine activity in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3,5-diiodo-L-tyrosine. The following information will help you optimize your experimental conditions, with a focus on adjusting pH for maximum activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound solutions?
A1: While specific stability data for this compound is not extensively published, we can draw parallels from its non-iodinated counterpart, N-Acetyl-L-tyrosine. Generally, N-acetylated amino acids are most stable in neutral to slightly acidic conditions, within a pH range of 4-7.[1] Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis of the N-acetyl group can increase, leading to the formation of 3,5-diiodo-L-tyrosine and acetic acid.[1] For maximal stability, it is recommended to prepare solutions fresh and store them at 2-8°C for short-term use or frozen at -20°C for longer-term storage.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. Similar to N-Acetyl-L-tyrosine, its solubility is expected to increase at pH values above its carboxylic acid pKa (predicted to be around 2.98), as the carboxyl group becomes deprotonated, increasing its polarity.[2] Therefore, slightly alkaline conditions may enhance solubility. However, it is crucial to balance solubility with stability, as highly alkaline conditions can promote degradation.[1]
Q3: My this compound solution is cloudy or has formed a precipitate. What could be the cause?
A3: Precipitation in your this compound solution can be due to several factors:
-
pH Fluctuations: If the pH of your solution shifts to a range where the compound is less soluble, precipitation can occur. It is critical to use a suitable buffer system to maintain a stable pH.[3]
-
Low Solubility of Degradation Products: If your solution has started to degrade, the resulting 3,5-diiodo-L-tyrosine has a lower solubility than its N-acetylated form, especially at neutral pH, and may precipitate out of solution.[1]
-
Concentration Exceeds Solubility: The concentration of your solution may be too high for the given solvent and pH.
-
Interaction with Other Components: In complex media, interactions with salts or other components can lead to precipitation.[3]
Q4: In what biological processes is this compound primarily involved?
A4: this compound is significant in thyroid research as it is a derivative of a precursor to thyroid hormones.[4] The iodination of tyrosine residues is a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[5] The coupling of di-iodo-tyrosine (DIT) molecules is a key reaction in this pathway, and this process is known to be less efficient at acidic pH.[6]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Recommended Action |
| Degradation of this compound | Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles.[1] |
| pH Shift in Experimental Medium | Verify the pH of your medium after adding the compound. Use a robust buffering system to maintain the desired pH throughout the experiment. |
| Precipitation of the Compound | Visually inspect your solution for any precipitate. If present, refer to the troubleshooting guide for precipitation below. |
Issue 2: Difficulty Dissolving this compound
| Possible Cause | Recommended Action |
| Inadequate Solvent | While soluble in some organic solvents like DMSO, for biological assays, aqueous buffers are preferred.[2] |
| Low Temperature | Gentle warming (not exceeding 50-60°C) can aid in the dissolution of higher concentrations.[2] |
| pH is not optimal for solubility | Adjust the pH to be slightly above the pKa of the carboxylic acid group (around 2.98) to increase solubility.[2] Be mindful that a highly alkaline pH can reduce stability. |
| High Concentration | Prepare a more dilute solution or use a different solvent system if your experimental design allows. |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing an aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, deionized water or an appropriate aqueous buffer (e.g., PBS, Tris)
-
Sterile conical tubes or vials
-
Vortex mixer or sonicator
-
pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock concentration.
-
Initial Mixing: Weigh the calculated amount of powder and add it to a sterile tube. Add a volume of your chosen solvent that is less than the final desired volume.
-
Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming can be applied if necessary.[2]
-
pH Adjustment (Critical Step): Monitor the pH of the solution. If necessary, adjust the pH to the desired range (ideally between 4 and 7 for stability) using small additions of dilute acid or base.
-
Final Volume: Once the powder is completely dissolved, add the solvent to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Store the stock solution in aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[1]
Visualizations
Thyroid Hormone Synthesis Pathway
Caption: Biosynthesis pathway of thyroid hormones from tyrosine.
Troubleshooting Workflow for Solution Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming precipitation issues with N-Acetyl-3,5-diiodo-L-tyrosine in buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3,5-diiodo-L-tyrosine. Due to the limited availability of specific solubility data for this compound, some recommendations are based on the properties of structurally related compounds such as N-Acetyl-L-tyrosine and 3,5-Diiodo-L-tyrosine and may require optimization.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffers
Precipitation of this compound can occur during the preparation of stock solutions or upon addition to experimental buffers. This guide provides a systematic approach to diagnose and resolve these issues.
Scenario 1: Precipitate forms immediately upon adding the compound to a neutral pH buffer (e.g., PBS, pH 7.4).
-
Potential Cause: Low intrinsic solubility of this compound at neutral pH. The presence of two iodine atoms on the tyrosine ring can decrease aqueous solubility compared to the non-iodinated form.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of tyrosine derivatives is often pH-dependent. Prepare a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) to deprotonate the carboxylic acid and phenolic hydroxyl groups, which can increase solubility. Carefully adjust the pH of the final working solution back to the desired experimental pH. Be aware that rapid changes in pH can also cause precipitation.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
-
Gentle Heating: Gently warm the solution to between 37°C and 50°C while stirring to aid dissolution. Do not overheat, as this may cause degradation of the compound. Allow the solution to cool to room temperature slowly. If a precipitate forms upon cooling, the solution is supersaturated.
-
Sonication: Use a sonicator to break down aggregates and enhance dissolution. This can be particularly effective for preparing highly concentrated solutions.
-
Scenario 2: The compound dissolves initially but precipitates over time or when stored at 4°C.
-
Potential Cause: The solution is supersaturated at room temperature or colder storage temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment.
-
Store at Room Temperature: If short-term storage is necessary, consider storing the solution at room temperature if the compound is stable under these conditions.
-
Reduce Concentration: The desired concentration may be above the solubility limit in the chosen buffer. Prepare a more dilute solution.
-
Aliquot and Freeze: For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Scenario 3: A precipitate forms when a concentrated stock solution (e.g., in DMSO) is added to the aqueous experimental buffer.
-
Potential Cause: The compound is precipitating out of the aqueous buffer due to the change in solvent polarity, even if the final concentration is below the theoretical solubility limit.
-
Troubleshooting Steps:
-
Stir Vigorously: Add the stock solution dropwise to the vigorously stirring buffer to ensure rapid and even dispersion.
-
Increase Final Volume: Diluting into a larger volume of buffer can help to keep the compound in solution.
-
Use of Surfactants or Excipients: Consider the addition of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like cyclodextrin to the aqueous buffer to enhance solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO. For related compounds like 3,5-Diiodo-L-tyrosine, a solubility of approximately 10 mg/mL in DMSO has been reported.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. Increasing the pH to a slightly alkaline range (pH 8.0-9.0) should increase its solubility by deprotonating the carboxylic acid and phenolic hydroxyl groups.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating to 37-50°C can aid in dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: What is the best way to store solutions of this compound?
A4: For optimal stability, it is best to prepare solutions fresh. If storage is necessary, aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: My solution of this compound has a slight yellow tint. Is this normal?
A5: Yes, this compound is typically a light yellow crystalline powder, so a slight yellow color in solution is expected.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/Buffer | pH | Temperature | Solubility (mg/mL) | Molar Equivalent (mM) |
| This compound | Methanol | N/A | Room Temp. | Soluble (qualitative) | N/A |
| 3,5-Diiodo-L-tyrosine | DMSO | N/A | Room Temp. | ~10 | ~23.1 |
| PBS | 7.2 | Room Temp. | ~0.3 | ~0.69 | |
| N-Acetyl-L-tyrosine | DMSO | N/A | Room Temp. | 45 | 201.6 |
| Water | N/A | Room Temp. | 25 | 112.0 | |
| PBS | 7.2 | Room Temp. | 10 | 44.8 |
Note: Data for this compound in aqueous buffers is limited. The data for related compounds is provided for reference and may be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 50°C) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and ensure it is at room temperature.
-
Dilution: While vigorously stirring the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
pH Verification (if applicable): If the stock solution was prepared in a pH-adjusted buffer, verify the pH of the final working solution and adjust if necessary using dilute HCl or NaOH.
-
Sterilization (if required): If the solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm syringe filter.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues with this compound.
Validation & Comparative
A Comparative Guide: N-Acetyl-3,5-diiodo-L-tyrosine vs. 3,5-diiodo-L-tyrosine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Acetyl-3,5-diiodo-L-tyrosine and its parent compound, 3,5-diiodo-L-tyrosine, with a focus on their applications and performance in biological assays. While direct comparative studies with quantitative data are limited, this document synthesizes the available information to highlight their individual characteristics and potential differences in biological activity.
Introduction
3,5-diiodo-L-tyrosine (DIT) is an endogenous intermediate in the biosynthesis of thyroid hormones.[1] Its acetylated derivative, this compound, is a synthetic compound utilized in thyroid research, in part due to its enhanced solubility and stability.[2] This guide explores their known biological roles, potential mechanisms of action, and provides detailed experimental protocols for relevant assays.
Summary of Biological Activity and Properties
The following table summarizes the known biological activities and properties of this compound and 3,5-diiodo-L-tyrosine. Direct comparative quantitative data, such as IC50 values from the same study, are not currently available in the public domain.
| Feature | This compound | 3,5-diiodo-L-tyrosine (DIT) |
| Primary Role | Derivative of DIT used in thyroid research and as a precursor for radiopharmaceuticals.[2] | Intermediate in the biosynthesis of thyroid hormones (T3 and T4).[1] |
| Solubility & Stability | Enhanced solubility and stability compared to other iodinated tyrosine derivatives.[2] | Standard solubility for an amino acid derivative. |
| Enzyme Inhibition | Employed in various biochemical assays to measure enzyme activity and interactions.[2] Specific inhibitory concentrations are not well-documented in publicly available literature. | Thyroid Peroxidase (TPO): Competitive inhibitor at concentrations higher than 5 µM. Tyrosine Hydroxylase: Inhibitor with a reported IC50 of 20 µM.[3] |
| Mechanism of Action | Believed to be involved in pathways concerning iodine and tyrosine derivatives.[2] The effect of N-acetylation on its biological activity compared to DIT is not fully elucidated. | Competitively inhibits TPO, a key enzyme in thyroid hormone synthesis.[4] Also acts as a substrate for the synthesis of thyroid hormones. |
The Impact of N-Acetylation on Biological Activity
N-acetylation is a common modification of biomolecules that can significantly alter their biological activity. In the context of 3,5-diiodo-L-tyrosine, the addition of an acetyl group to the amino terminus could have several effects:
-
Altered Enzyme Binding: The N-acetyl group can sterically hinder the binding of the molecule to the active site of enzymes that would normally recognize the free amino group of 3,5-diiodo-L-tyrosine. This could potentially reduce its inhibitory activity on enzymes like thyroid peroxidase.
-
Increased Stability: N-acetylation can protect the amino group from degradation, potentially increasing the compound's half-life in biological systems.[5]
-
Modified Cellular Uptake and Distribution: The change in polarity and size due to acetylation may affect how the molecule is transported across cell membranes.
Studies on other acetylated biomolecules have shown that acetylation can sometimes lead to a decrease or loss of biological function, suggesting it may be a mechanism for inactivation and elimination.[6][7] However, without direct experimental evidence, the precise impact of N-acetylation on the biological activity of 3,5-diiodo-L-tyrosine remains speculative.
Experimental Protocols
A key biological assay for evaluating compounds that interfere with thyroid hormone synthesis is the Thyroid Peroxidase (TPO) inhibition assay. TPO is a crucial enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroid hormones.
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol is adapted from established methods for measuring TPO inhibition in a high-throughput format.[5][6][7][8]
Principle:
The assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to produce the highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this reaction, leading to a decrease in fluorescence.
Materials and Reagents:
-
TPO source (e.g., rat thyroid microsomes, recombinant human TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and 3,5-diiodo-L-tyrosine)
-
Positive control (e.g., Propylthiouracil - PTU)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the TPO enzyme in potassium phosphate buffer.
-
Prepare a stock solution of Amplex® UltraRed in DMSO.
-
Prepare a working solution of H₂O₂ in distilled water.
-
Prepare stock solutions of the test compounds and the positive control (PTU) in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Protocol:
-
To each well of the microplate, add the following in order:
-
Potassium phosphate buffer.
-
Test compound solution or DMSO (for vehicle control).
-
TPO enzyme solution.
-
Include a "no-enzyme" control by adding buffer instead of the enzyme solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the H₂O₂ working solution to all wells.
-
Immediately start measuring the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Readings can be taken kinetically or as an endpoint measurement after a set incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway: Thyroid Hormone Synthesis and Potential Inhibition
Caption: Thyroid hormone synthesis pathway and points of potential inhibition.
Experimental Workflow: TPO Inhibition Assay
Caption: Workflow for the Thyroid Peroxidase (TPO) inhibition assay.
References
- 1. Histone acetylation modifications: A potential targets for the diagnosis and treatment of papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 4. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 5. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N- and O-Acetylated 3-Iodothyronamines Have No Metabolic or Thermogenic Effects in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N- and O-Acetylated 3-Iodothyronamines Have No Metabolic or Thermogenic Effects in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation modulates thyroid hormone receptor intracellular localization and intranuclear mobility - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Acetyl-3,5-diiodo-L-tyrosine and Other Thyroid Hormone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Acetyl-3,5-diiodo-L-tyrosine (NAc-DIT) and other key thyroid hormone analogs. Due to a lack of direct experimental data on the biological activity of NAc-DIT, this analysis focuses on a qualitative comparison based on structure-activity relationships, alongside quantitative data for well-characterized thyroid hormone analogs.
Introduction to Thyroid Hormone Analogs
Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are essential for regulating metabolism, growth, and development. Their effects are mediated by thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ. The development of thyroid hormone analogs aims to achieve tissue- and receptor-selective effects, thereby harnessing the therapeutic benefits of thyroid hormone action while minimizing adverse effects.
NAc-DIT is a derivative of the amino acid tyrosine and a potential precursor in the synthesis of thyroid hormones. Its biological activity as a thyroid hormone analog is not well-documented in publicly available literature. This guide will compare its structural features to other known analogs and discuss the potential implications for its activity.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is crucial for its evaluation as a potential therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁I₂NO₄ | [1] |
| Molecular Weight | 475.02 g/mol | [1] |
| CAS Number | 1027-28-7 | [1] |
| Appearance | Solid | |
| Application | Amino acid for proteomics research | [1] |
Comparative Analysis of Thyroid Hormone Analogs
While direct comparative data for NAc-DIT is unavailable, we can analyze its structure in the context of other well-studied thyroid hormone analogs. The key structural features influencing the activity of thyroid hormone analogs include the diphenyl ether backbone, the halogen substitutions on the phenolic rings, and the nature of the side chain.
Structure-Activity Relationships
The N-acetyl group in NAc-DIT introduces a modification at the amino acid side chain. Acetylation can influence a molecule's solubility, stability, and interaction with biological targets. For instance, a study on 3'-acetyl-3,5-diiodo-L-thyronine, a structurally related compound, demonstrated low in vitro affinity for the T3 receptor but surprisingly high thyromimetic activity in vivo. This suggests that the acetyl group might play a role in the compound's metabolism or transport, leading to enhanced activity in a physiological context.
The two iodine atoms at the 3 and 5 positions of the tyrosine ring in NAc-DIT are a common feature in thyroid hormone structures and are crucial for receptor binding. However, NAc-DIT lacks the second phenolic ring found in classical thyroid hormones like T3 and T4, which is a critical determinant of high-affinity receptor binding and biological activity.
Well-Characterized Thyroid Hormone Analogs: A Quantitative Comparison
To provide a framework for understanding where NAc-DIT might stand, the following table summarizes the properties of several well-characterized thyroid hormone analogs.
| Analog | Target Receptor | Key Therapeutic Effects | Developmental Stage/Application |
| Sobetirome (GC-1) | TRβ selective agonist | Lowers LDL cholesterol and triglycerides | Investigated for dyslipidemia and non-alcoholic steatohepatitis (NASH)[2] |
| Resmetirom (MGL-3196) | TRβ selective agonist | Reduces liver fat in NASH patients | Approved for the treatment of NASH[2] |
| Eprotirome (KB2115) | TRβ selective agonist | Lowered LDL cholesterol | Development halted due to safety concerns[2] |
| VK2809 | TRβ selective agonist | Reduces liver fat and LDL cholesterol | In clinical trials for NASH and dyslipidemia[2] |
| 3,5,3'-Triiodothyroacetic acid (Triac) | TRβ preference | Used in the treatment of TRβ resistance | Clinical use for specific thyroid disorders[2] |
| 3,5-Diiodothyronine (T2) | Weak TR agonist | Increases metabolic rate, lipid metabolism | Studied for metabolic effects, but clinical utility is debated[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in thyroid hormone action and the experimental workflows used to evaluate thyroid hormone analogs.
References
Validating the Purity of Synthesized N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of analytical methods for validating the purity of N-Acetyl-3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormone analogs.[1] We present a comparison of common analytical techniques, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate validation strategy.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on the desired level of sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitation of the main compound and detection of related substance impurities. | Structural elucidation and confirmation of the synthesized compound. Can detect impurities with different chemical structures. | Confirmation of molecular weight and elemental composition. Can be coupled with HPLC (LC-MS) for enhanced specificity. |
| Key Advantages | High sensitivity, excellent quantitative accuracy, and ability to separate closely related compounds. | Provides detailed structural information, non-destructive, and can be quantitative (qNMR). | High sensitivity and specificity for molecular weight determination. |
| Potential Impurities Detected | Starting materials (N-Acetyl-L-tyrosine), mono-iodinated intermediates (N-Acetyl-3-iodo-L-tyrosine), and other related substances. | Structural isomers and impurities with distinct proton or carbon environments. | Impurities with different molecular weights. |
| Typical Throughput | Moderate to high, with typical run times of 15-30 minutes per sample. | Low to moderate, requiring longer acquisition times for detailed spectra. | High, especially when used as a detector for HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of this compound due to its high resolving power and sensitivity. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dissolve the synthesized product in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the logical workflow for purity validation and the relationship between the target molecule and its potential impurities.
References
Comparative Analysis of Antibody Cross-Reactivity with Iodinated Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Assessing Antibody Specificity
The specificity of an antibody is paramount in the development of robust immunoassays and targeted therapeutics. When working with small molecules such as N-Acetyl-3,5-diiodo-L-tyrosine, a synthetic derivative of the thyroid hormone precursor diiodotyrosine, understanding the potential for cross-reactivity with structurally similar endogenous molecules is critical for accurate quantification and avoiding off-target effects. This guide provides a comparative overview of antibody cross-reactivity with iodinated tyrosine derivatives, supported by experimental data and detailed protocols to aid in the assessment of antibody specificity.
Quantitative Comparison of Antibody Binding Affinities
The following table summarizes the binding affinities of various antibodies and binding proteins to different iodinated tyrosine derivatives. This data is compiled from multiple studies and illustrates the varying degrees of cross-reactivity that can be expected.
| Antibody/Binding Protein | Target Analyte | Cross-Reactant | Method | Binding Affinity (Kd or IC50) | Percent Cross-Reactivity | Reference |
| Anti-T4 Antibody Fab Fragment | L-Thyroxine (T4) | 3,3',5'-Triiodo-L-thyronine (T3) | Native MS | Kd = 3.4 nM (T4), Kd = 29 nM (T3) | 11.7% | [1] |
| Anti-T4 Antibody Fab Fragment | L-Thyroxine (T4) | 3,3'-Diiodo-L-thyronine (T2) | Native MS | Kd = 3.4 nM (T4), Kd = 260 nM (T2) | 1.3% | [1] |
| Anti-T4 Antibody Fab Fragment | L-Thyroxine (T4) | Thyronine (T0) | Native MS | Kd = 3.4 nM (T4), Kd = 130 µM (T0) | <0.01% | [1] |
| Anti-3,5-Diiodothyronine Antiserum | 3,5-Diiodothyronine (3,5-T2) | 3,3',5'-Triiodo-L-thyronine (T3) | RIA | - | 3.1% | [2] |
| Anti-3,5-Diiodothyronine Antiserum | 3,5-Diiodothyronine (3,5-T2) | L-Thyroxine (T4) | RIA | - | <0.0015% | [2] |
| Anti-3',5'-Diiodothyronine Antiserum | 3',5'-Diiodothyronine (3',5'-T2) | Reverse T3 (rT3) | RIA | - | 0.22% | [3] |
| Anti-3',5'-Diiodothyronine Antiserum | 3',5'-Diiodothyronine (3',5'-T2) | 3'-Monoiodothyronine | RIA | - | 1.7% | [3] |
| Thyroxine-Binding Globulin (TBG) | L-Thyroxine (T4) | 3,5-Diiodothyronine (3,5-T2) | Radioligand Assay | IC50 = 0.36 nM (T4), IC50 > 100 µM (3,5-T2) | <0.0004% | [4] |
| Transthyretin | L-Thyroxine (T4) | 3,5-Diiodothyronine (3,5-T2) | Radioligand Assay | IC50 = 0.94 nM (T4), IC50 > 100 µM (3,5-T2) | <0.001% | [4] |
Note: Percent cross-reactivity is often calculated as (Affinity of target analyte / Affinity of cross-reactant) x 100. Lower percentages indicate higher specificity.
Experimental Protocols for Assessing Cross-Reactivity
A competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA), is the most common method for determining antibody cross-reactivity.
Principle of Competitive Immunoassay
In a competitive assay, a labeled form of the primary antigen (analyte of interest) competes with unlabeled antigen (from a sample or a standard) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen. By introducing potential cross-reactants at varying concentrations, their ability to displace the labeled primary antigen can be quantified, thus determining the degree of cross-reactivity.
Detailed Protocol for Competitive ELISA
Materials:
-
High-binding 96-well microplate
-
Capture Antibody (specific to the target analyte)
-
Target Analyte (e.g., this compound)
-
Potential Cross-Reactants (e.g., 3,5-diiodo-L-tyrosine, T3, T4)
-
Enzyme-conjugated Target Analyte (e.g., HRP-conjugated this compound)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target analyte and each potential cross-reactant.
-
In separate wells, add 50 µL of the standard dilutions or the cross-reactant dilutions.
-
Add 50 µL of the enzyme-conjugated target analyte at a predetermined optimal dilution to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard target analyte and each cross-reactant to generate inhibition curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Signaling Pathway Context: Thyroid Hormone Synthesis
While this compound is a synthetic compound, its structural similarity to diiodotyrosine (DIT) places it within the context of thyroid hormone synthesis. Understanding this pathway is crucial for predicting potential in vivo cross-reactivities.
Caption: Simplified pathway of thyroid hormone synthesis showing the position of DIT.
By carefully considering the structural similarities between the target analyte and endogenous molecules, and by employing rigorous experimental methods such as competitive immunoassays, researchers can confidently characterize the specificity of their antibodies. This foundational work is essential for the development of reliable diagnostic tools and highly specific therapeutic agents.
References
- 1. Quantitation of Thyroid Hormone Binding to Anti-Thyroxine Antibody Fab Fragment by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A radioimmunoassay for 3,5-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-5'-Diiodothyronine in health and disease: studies by a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Analysis of its Efficacy as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-3,5-diiodo-L-tyrosine (NA-DIT) is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine nitrogen. These modifications influence its chemical properties and its interactions with enzymes. This guide provides a comparative overview of the efficacy of NA-DIT as a substrate for various enzymes, drawing on available experimental data for NA-DIT and structurally similar molecules.
Executive Summary
Direct quantitative kinetic data for this compound as an enzyme substrate is limited in publicly available literature. However, based on its structural features, its potential as a substrate can be inferred for two primary enzyme classes: peroxidases and aminoacylases .
-
As a Peroxidase Substrate: The iodinated phenolic ring of NA-DIT makes it a potential substrate for peroxidases, such as horseradish peroxidase (HRP) and thyroid peroxidase (TPO). Comparative data on a related compound, di-(N-acetyl-L-tyrosine), suggests that N-acetylated tyrosine derivatives can be significantly poorer substrates for HRP compared to other peptides like Glycyl-L-tyrosine. The bulky iodine atoms on NA-DIT may further hinder its binding and turnover by peroxidases.
-
As an Aminoacylase Substrate: The N-acetyl group suggests that NA-DIT is a likely substrate for aminoacylases, particularly aminoacylase 3 (AA3), which exhibits a preference for N-acetylated aromatic amino acids.[1] The enzymatic reaction would involve the hydrolysis of the acetyl group to yield 3,5-diiodo-L-tyrosine and acetate. The efficiency of this reaction would be crucial for any in vivo applications where the release of the deacetylated form is required.
Furthermore, NA-DIT has been investigated for its role in modeling thyroid hormone biosynthesis and as an inhibitor of pepsin-catalyzed hydrolysis.
Comparison with Other Enzyme Substrates
Due to the absence of direct kinetic data for NA-DIT, this comparison is based on data for structurally related substrates.
Peroxidase Substrates
Peroxidases catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. The efficacy of these substrates is often compared based on their Michaelis-Menten constants (Kₘ) and catalytic rate constants (k_cat).
Table 1: Comparison of Kinetic Parameters for Horseradish Peroxidase (HRP) Substrates
| Substrate | Kₘ (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) |
| di-(N-acetyl-L-tyrosine) | 0.7 | 3.6 | 5.14 x 10³ |
| Glycyl-L-tyrosine | 24 | 254 | 1.06 x 10⁴ |
Data for di-(N-acetyl-L-tyrosine) and Glycyl-L-tyrosine from Wang et al. (1999).[2] It is important to note that this data is for the dimer of N-acetyl-L-tyrosine, not this compound.
The data suggests that the N-acetylated tyrosine dimer is a significantly less efficient substrate for HRP compared to the dipeptide Gly-Tyr. The higher Kₘ of Gly-Tyr indicates weaker binding, but its much larger k_cat results in a higher overall catalytic efficiency. The presence of bulky iodine atoms in NA-DIT may further decrease its affinity and/or turnover rate.
Aminoacylase Substrates
Aminoacylases catalyze the deacetylation of N-acetylated amino acids. Aminoacylase 3 (AA3) is known to have a preference for N-acetylated aromatic amino acids.[1] While specific kinetic data for NA-DIT is unavailable, the general substrate specificity of AA3 suggests that it would be a substrate. The efficiency would likely be influenced by the di-iodination of the aromatic ring.
Experimental Protocols
General Protocol for Determining Peroxidase Activity
This protocol is based on the steady-state kinetic analysis of HRP-mediated oxidation of tyrosine-containing compounds.[3]
Materials:
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Substrate stock solution (e.g., this compound, other tyrosine derivatives)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a series of substrate dilutions in sodium phosphate buffer to achieve a range of final concentrations.
-
In a cuvette, mix the HRP solution (final concentration in the nanomolar range, e.g., 4 nM) and the substrate solution.
-
Initiate the reaction by adding a fixed concentration of H₂O₂ (e.g., 100 µM).
-
Immediately monitor the change in absorbance at a wavelength appropriate for the product being formed. For tyrosine dimerization, this is often in the range of 315-320 nm.
-
Record the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the measurement for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max. k_cat can be calculated from V_max if the enzyme concentration is known (V_max = k_cat * [E]).
General Protocol for Determining Aminoacylase Activity
This protocol describes a general method for measuring the deacetylation of an N-acetylated amino acid.
Materials:
-
Aminoacylase (e.g., Aminoacylase 3)
-
N-acetylated amino acid substrate (e.g., this compound)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Method for quantifying the product (L-amino acid or acetate), such as HPLC or a colorimetric assay.
Procedure:
-
Prepare a series of substrate dilutions in Tris-HCl buffer.
-
Equilibrate the substrate solutions and the aminoacylase solution to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the aminoacylase to each substrate dilution.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like trichloroacetic acid).
-
Quantify the amount of product formed (the deacetylated amino acid or acetate) using a suitable analytical method.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max.
Visualizations
Caption: Generalized catalytic cycle of peroxidase enzymes.
Caption: General mechanism of aminoacylase-catalyzed deacetylation.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Structures of aminoacylase 3 in complex with acetylated substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Aqueous Solubility of N-Acetyl-3,5-diiodo-L-tyrosine and Its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the aqueous solubility of N-Acetyl-3,5-diiodo-L-tyrosine and its key analogs reveals significant differences in their physicochemical properties, impacting their potential applications in research and drug development. This guide provides a quantitative comparison of their solubilities, detailed experimental methodologies, and a visual representation of the analytical workflow.
Quantitative Solubility Comparison
The aqueous solubility of this compound and its analogs is a critical factor for their handling, formulation, and biological activity. While qualitative statements suggest enhanced solubility for this compound compared to other iodinated derivatives, precise quantitative data in aqueous solutions remains elusive in publicly available literature. However, a comparative summary of available data for its precursors and related analogs provides valuable context.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/mL) | Temperature (°C) | pH |
| L-Tyrosine | 181.19 | 0.45[1] | 25 | Neutral[1] |
| N-Acetyl-L-tyrosine | 223.23 | 25[2][3][4] | Room Temperature | Not Specified |
| 3-Iodo-L-tyrosine | 307.10 | 3[5] | Not Specified | Not Specified |
| 3,5-Diiodo-L-tyrosine | 432.98 | ~0.3[6] | Not Specified | 7.2 |
| This compound | 475.02 | Data Not Available | Not Specified | Not Specified |
Note: The solubility of 3-Iodo-L-tyrosine is also reported as approximately 0.15 mg/mL in PBS at pH 7.2[7][8].
The data clearly indicates that the acetylation of the amino group in L-tyrosine significantly enhances its aqueous solubility, as seen in the case of N-Acetyl-L-tyrosine. Conversely, the addition of iodine atoms to the phenolic ring tends to decrease aqueous solubility, a common trend for halogenated organic compounds. While quantitative data for this compound is not available, it is qualitatively described as having "enhanced solubility and stability compared to other iodinated tyrosine derivatives"[9][10] and being "almost transparency in Methanol"[6].
Experimental Protocols for Solubility Determination
The determination of aqueous solubility for tyrosine derivatives is crucial for their characterization. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
This method involves the following steps:
-
Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., deionized water or a specific buffer) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solute is separated from the solution by centrifugation and/or filtration. It is critical to ensure that the filtration process does not introduce errors by adsorbing the solute or allowing fine particles to pass through.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
HPLC Quantification of Tyrosine Analogs
A reverse-phase HPLC method is typically employed for the quantification of tyrosine and its derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution is optimized to achieve good separation of the analyte from any impurities.
-
Stationary Phase: A C18 column is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm for tyrosine and its iodinated analogs).
-
Quantification: A calibration curve is constructed by injecting known concentrations of the standard compound and plotting the peak area against the concentration. The concentration of the unknown sample is then determined from this curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative determination of the solubility of tyrosine analogs.
Caption: A flowchart of the experimental workflow for determining the aqueous solubility of tyrosine analogs using the shake-flask method followed by HPLC analysis.
Conclusion
The available data indicates a clear structure-solubility relationship among L-tyrosine and its acetylated and iodinated analogs. Acetylation significantly improves aqueous solubility, while iodination reduces it. Although a definitive quantitative aqueous solubility for this compound is not yet reported, its qualitative description of enhanced solubility relative to other iodinated derivatives suggests that the acetyl group may counteract the hydrophobicity induced by the two iodine atoms to some extent. Further experimental investigation is required to establish a precise solubility value for this compound, which will be crucial for its effective utilization in pharmaceutical and research applications.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 4. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]
- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
Benchmarking the stability of N-Acetyl-3,5-diiodo-L-tyrosine against other iodinated compounds.
In the realm of pharmaceutical research and development, the stability of iodinated compounds is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of N-Acetyl-3,5-diiodo-L-tyrosine against other iodinated compounds, supported by established experimental protocols and data presentation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stability profiles of these specialized molecules.
While direct comparative stability data for this compound is not extensively available in public literature, one supplier notes its enhanced solubility and stability over other iodinated tyrosine derivatives.[1] This guide synthesizes general principles of iodinated compound stability and outlines the methodologies required to perform a direct comparative analysis.
Comparative Stability Overview
Iodinated compounds, particularly those used as contrast media, are known to undergo degradation through several pathways. The primary degradation routes include the reductive deiodination of the aromatic ring, dealkylation of aromatic amides, and deacylation of N-aromatic amides.[2][3] The degree of iodination has a significant impact on the biodegradation and stability of these compounds; for instance, the degradation of diatrizoate and 5-amino-2,4,6-triiodoisophthalic acid (ATIA) derivatives is strongly influenced by the number and position of iodine atoms.[4][5][6]
This compound, as an acetylated amino acid, may exhibit a different stability profile. The N-acetylation is a common strategy to improve the stability of peptides and amino acids. The stability of its non-iodinated counterpart, N-Acetyl-L-tyrosine, is primarily affected by oxidation of the phenolic group, which can be accelerated by light, oxygen, and alkaline pH.[7] It is plausible that the iodination at the 3 and 5 positions of the tyrosine ring could influence its susceptibility to oxidation and other degradation pathways.
To provide a clear framework for comparison, the following table outlines the key stability parameters that should be assessed.
Data Presentation: Comparative Stability Under Forced Degradation
| Compound | Stress Condition | Degradation (%) | Major Degradants Identified | Half-life (t½) | Reference |
| This compound | Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Data to be determined | Data to be determined | Data to be determined | |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | Data to be determined | Data to be determined | Data to be determined | ||
| Oxidative (3% H₂O₂, RT, 24h) | Data to be determined | Data to be determined | Data to be determined | ||
| Thermal (80°C, 75% RH, 48h) | Data to be determined | Data to be determined | Data to be determined | ||
| Photostability (ICH Q1B) | Data to be determined | Data to be determined | Data to be determined | ||
| Diatrizoate | Electrochemical Degradation | >80% | Deiodinated species, aromatic amines | N/A | [2] |
| Biodegradation | ~90% (at 70-100 days sludge age) | Deacetylated and deiodinated products | 4.4-4.7 days (acclimated) | [5][8] | |
| Iopromide | Biodegradation | Rapid (DT₅₀: 0.7-1.2 d) | Multiple, beyond DDPI | 0.7-1.2 days | [4][5][6] |
| Iohexol | Biodegradation | 24-40% | Oxidized and hydrolyzed products | N/A | [8] |
Experimental Protocols
To ensure a rigorous and objective comparison, standardized stability testing protocols are essential. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9][10][11][12]
Forced Degradation (Stress Testing)
Forced degradation studies are necessary to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10][13][14]
a. Acid and Base Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and then dilute with 0.1 M to 1.0 M hydrochloric acid (for acid hydrolysis) or sodium hydroxide (for base hydrolysis).[9][10] If the compound is not soluble in aqueous media, a co-solvent can be used, ensuring the co-solvent itself does not cause degradation.[9][10]
-
Conditions: Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[9][10] The duration of the study should typically not exceed 7 days.[9]
-
Termination: At appropriate time points, withdraw samples and neutralize them with a suitable acid or base to halt the degradation process.[9]
b. Oxidative Degradation:
-
Procedure: Expose the compound to an oxidizing agent, typically hydrogen peroxide.
-
Conditions: The concentration of hydrogen peroxide and the duration of exposure will depend on the reactivity of the compound.
-
Analysis: Monitor for the formation of oxidation products. For iodinated compounds, this can include hydroxylated and de-iodinated species.[15]
c. Thermal Degradation:
-
Procedure: Subject solid samples of the compound to elevated temperatures and humidity.
-
Conditions: Typical conditions include 40°C/75% RH, 60°C, and 80°C.[16] Samples are stored in stability cabinets for a defined period.[16]
d. Photostability Testing:
-
Procedure: Expose the compound to light as per ICH Q1B guidelines. This involves a specified illumination energy and duration.
-
Analysis: Compare the degradation of samples exposed to light with that of samples stored in the dark.
Analytical Methodology
A validated, stability-indicating analytical method is paramount for accurate quantification of the parent compound and its degradation products.[10][17]
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its sensitivity and versatility in separating, identifying, and quantifying active ingredients and their degradants.[18][19]
-
Method Development: The HPLC method must be capable of separating the main compound from all potential degradation products. This is often achieved using a gradient elution on a reversed-phase column.
-
Detection: A UV detector is commonly used. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is indispensable.[18]
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of a stability study and the potential degradation pathways of iodinated aromatic compounds.
Caption: Workflow for a comprehensive pharmaceutical stability study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Iodinated contrast media electro-degradation: Process performance and degradation pathways [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Drug Product Stress Testing | Neopharm Labs [neopharmlabs.com]
- 15. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 17. ijsdr.org [ijsdr.org]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. kinampark.com [kinampark.com]
A Comparative Guide to the In-Vivo vs. In-Vitro Effects of N-Acetyl-3,5-diiodo-L-tyrosine: An Inferential Analysis
A comparative analysis of the biological effects of N-Acetyl-3,5-diiodo-L-tyrosine is currently limited by a lack of direct experimental data. This guide provides an inferential comparison by examining the known in-vivo and in-vitro effects of its parent compound, 3,5-diiodo-L-tyrosine (and the closely related 3,5-diiodo-L-thyronine, T2), and discussing the potential modulatory effects of N-acetylation.
This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct studies on this compound, this document extrapolates potential effects based on available data for structurally similar molecules. All inferences should be validated by future experimental studies.
Introduction to this compound and its Analogs
This compound is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenyl ring and an acetyl group on the amine nitrogen. Its biological activities have not been extensively characterized. In contrast, its parent compound, 3,5-diiodo-L-tyrosine (DIT), is known as an intermediate in the synthesis of thyroid hormones. The related molecule, 3,5-diiodo-L-thyronine (T2), is a metabolite of thyroid hormones and has been the subject of numerous metabolic studies.[1] N-acetylation is a common modification of amino acids and drugs that can alter their solubility, bioavailability, and metabolic fate.[2][3]
In-Vivo vs. In-Vitro Effects of 3,5-diiodo-L-thyronine (T2): A Proxy for this compound
The majority of available research focuses on the metabolic effects of T2. These studies provide a basis for understanding the potential biological activities of a di-iodinated tyrosine backbone.
In-Vivo Studies of 3,5-diiodo-L-thyronine (T2)
In living organisms, T2 has been shown to exert significant effects on energy metabolism, body weight, and lipid profiles.[4] Studies in rodents have demonstrated that administration of T2 can increase resting metabolic rate, reduce body weight gain in animals on a high-fat diet, and decrease serum cholesterol and triglyceride levels.[5][6] However, some studies have reported potential thyrotoxic effects at higher doses, including suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac side effects.[5][7]
Table 1: Summary of Quantitative In-Vivo Data for 3,5-diiodo-L-thyronine (T2) in Rodents
| Parameter | Species | Dose | Duration | Key Findings | Reference |
| Body Weight | Rat | 25 µ g/100g BW | 90 days | Significantly reduced body mass gain. | [8] |
| Serum TSH | Rat | 50 µ g/100g BW | 90 days | Significantly reduced. | [8] |
| Serum T3 | Rat | 50 µ g/100g BW | 90 days | Significantly reduced. | [8] |
| Serum T4 | Rat | 50 µ g/100g BW | 90 days | Significantly reduced. | [8] |
| Oxygen Consumption | Rat | 25 µ g/100g BW | 90 days | Significantly increased. | [8] |
| Hepatic Triglycerides | Mouse | 2.5 µg/g BW | 14 days | Reduced. | [5] |
| Serum Cholesterol | Mouse | 2.5 µg/g BW | 14 days | Reduced. | [5] |
| Heart Weight | Mouse | 2.5 µg/g BW | 14 days | Increased. | [5] |
In-Vitro Studies of 3,5-diiodo-L-thyronine (T2)
In-vitro studies using cell cultures and isolated mitochondria have provided insights into the molecular mechanisms of T2 action. T2 has been shown to be taken up by cardiomyoblasts and can modulate cellular energy metabolism by increasing glucose consumption.[9] At higher concentrations, it has been observed to reduce cell viability.[9] Studies on isolated mitochondria indicate that T2 can rapidly stimulate mitochondrial respiration and fatty acid oxidation.[10]
Table 2: Summary of Quantitative In-Vitro Data for 3,5-diiodo-L-thyronine (T2)
| Parameter | Cell Line/System | Concentration | Duration | Key Findings | Reference |
| Glucose Consumption | H9c2 Cardiomyoblasts | 0.1 µM | Not specified | Increased by 24%. | [9] |
| Glucose Consumption | H9c2 Cardiomyoblasts | 1.0 µM | Not specified | Increased by 35%. | [9] |
| Cell Viability (MTT) | H9c2 Cardiomyoblasts | 0.5 - 10 µM | Not specified | Significantly decreased. | [9] |
| GH mRNA levels | GH3 cells | Not specified | Not specified | 100-fold less potent than T3. | [11] |
| TRβ2 mRNA levels | GH3 cells | Not specified | Not specified | Almost equivalent to T3. | [11] |
| [125I]-T3 displacement | In-vitro translated TRs | Not specified | Not specified | Up to 500-fold less potent than T3. | [11] |
The Potential Impact of N-Acetylation
The addition of an acetyl group to 3,5-diiodo-L-tyrosine could significantly alter its pharmacokinetic and pharmacodynamic properties.
Bioavailability and Metabolism
N-acetylation is often employed to increase the water solubility of compounds.[2][3] While this is theorized to improve absorption, studies on N-Acetyl-L-tyrosine (NALT) have shown that it is less effective at increasing plasma tyrosine levels compared to L-tyrosine itself.[12] A significant portion of administered NALT is excreted unchanged in the urine, indicating inefficient deacetylation to the parent amino acid.[12] If this compound follows a similar metabolic fate, its in-vivo efficacy might be lower than that of 3,5-diiodo-L-tyrosine.
Cellular Uptake and Activity
The N-acetyl group can influence how a molecule interacts with cellular transport proteins.[13] While N-acetylation can in some cases enhance cellular uptake, the overall biological effect will depend on the rate of intracellular deacetylation to release the active parent compound. The acetyl group itself may also confer novel biological activities or alter the binding affinity for molecular targets.
Experimental Protocols
In-Vivo Study: Chronic Administration of 3,5-diiodo-L-thyronine in Rats[8]
-
Animals: Male Wistar rats, 3 months of age.
-
Treatment: Daily subcutaneous injections of 3,5-diiodo-L-thyronine at doses of 25, 50, or 75 µ g/100 g body weight for 90 days.
-
Measurements: Body mass was monitored throughout the study. At the end of the treatment period, serum levels of TSH, T3, and T4 were measured by radioimmunoassay. Oxygen consumption was also assessed.
In-Vitro Study: Glucose Consumption in Cardiomyoblasts[9]
-
Cell Line: Rat cardiomyoblasts (H9c2 cells).
-
Treatment: Cells were exposed to 3,5-diiodo-L-thyronine at concentrations ranging from 0.1 to 10 µM.
-
Assay: Glucose consumption from the culture medium was measured.
-
Cell Viability: Cell viability was assessed using the MTT assay and crystal violet staining.
Visualizing the Pathways and Workflows
Signaling Pathways of 3,5-diiodo-L-thyronine (T2)
T2 is thought to exert its effects through both thyroid hormone receptor (TR)-dependent and TR-independent pathways, with a significant impact on mitochondrial function.[10]
Caption: Putative signaling pathways of 3,5-diiodo-L-thyronine (T2).
Experimental Workflow: In-Vivo vs. In-Vitro Comparison
The following diagram illustrates a general workflow for comparing the effects of a parent compound and its N-acetylated derivative.
Caption: A generalized workflow for comparing in-vivo and in-vitro effects.
Logical Relationship: Parent vs. N-Acetyl Derivative
This diagram illustrates the metabolic relationship and its impact on biological activity.
Caption: The metabolic fate of an N-acetylated prodrug.
Conclusion
While direct experimental evidence for the effects of this compound is lacking, an inferential analysis based on its parent compound, 3,5-diiodo-L-tyrosine, and the related molecule T2, suggests potential activity in modulating energy metabolism. The N-acetylation is likely to increase water solubility but may result in lower bioavailability compared to the parent compound, as observed with N-acetyl-L-tyrosine. Future in-vivo and in-vitro studies are imperative to elucidate the precise pharmacokinetic profile, metabolic fate, and biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mindlabpro.com [mindlabpro.com]
- 3. supplementfactoryuk.com [supplementfactoryuk.com]
- 4. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 5. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Literature Review of its Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid tyrosine, notable for its di-iodination, which enhances its biological activity.[1] This compound is a subject of research in various fields, including thyroid-related disorders, radiopharmaceuticals, and as a potential antioxidant.[1] This guide provides a comparative overview of the experimental outcomes of this compound, drawing upon available literature and comparing its potential activities with related compounds.
Comparison with Thyroid Hormone Analogs
While direct comparative studies on the thyromimetic activity of this compound are limited, research on structurally similar compounds provides valuable insights. A study on 3'-acetyl-3,5-diiodo-L-thyronine (a related thyronine derivative) revealed a low affinity for the triiodothyronine (T3) receptor in isolated rat hepatic nuclei (0.5% of T3's affinity).[2] However, its thyromimetic activity, assessed by its ability to induce rat hepatic glycerol-3-phosphate dehydrogenase, was comparable to that of T3.[2] This suggests that this compound might also exhibit significant biological effects in vivo, potentially through mechanisms that are not solely dependent on high-affinity receptor binding.
Table 1: Comparative Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) |
| This compound | T3 Receptor | Data not available |
| 3,5,3'-Triiodo-L-thyronine (T3) | T3 Receptor | 100 |
| 3'-Acetyl-3,5-diiodo-L-thyronine | T3 Receptor | 0.5[2] |
| L-Thyroxine (T4) | T3 Receptor | ~10 |
Note: Data for this compound is not currently available in the reviewed literature and is presented here as a placeholder for future research.
Potential Role as a Deiodinase Inhibitor
Table 2: Comparative Deiodinase Inhibition (IC50)
| Compound | Deiodinase Type 1 (D1) IC50 (µM) | Deiodinase Type 2 (D2) IC50 (µM) |
| This compound | Data not available | Data not available |
| Propylthiouracil (PTU) (Control) | ~5 | >1000 |
| Iopanoic Acid | 1.3 | 0.008 |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data for this compound is not currently available.
Antioxidant Potential
The phenolic structure of tyrosine derivatives suggests potential antioxidant activity. Studies on L-tyrosine and L-Dopa have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation.[5][6] For instance, at a concentration of 20 µg/mL, L-tyrosine showed 30.6% inhibition of lipid peroxidation in a linoleic acid emulsion.[5] The antioxidant capacity of this compound is an area of interest for researchers.[1]
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Concentration | % Inhibition |
| This compound | Data not available | Data not available |
| L-Tyrosine | 20 µg/mL | Data not available for DPPH, 30.6% for lipid peroxidation[5] |
| L-Dopa | 20 µg/mL | Data not available for DPPH, 67.9% for lipid peroxidation[5] |
| Butylated Hydroxyanisole (BHA) (Control) | 20 µg/mL | 74.4% for lipid peroxidation[5] |
Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. Specific DPPH scavenging data for L-tyrosine and L-Dopa was not found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments relevant to the study of this compound.
Thyroid Hormone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for thyroid hormone receptors by measuring its ability to displace a radiolabeled thyroid hormone.
Materials:
-
Thyroid hormone receptor preparation (e.g., from rat liver nuclei)
-
Radiolabeled T3 ([¹²⁵I]T3)
-
This compound
-
Unlabeled T3 (for standard curve)
-
Assay buffer
-
Glass fiber filters
Procedure:
-
Incubate a fixed concentration of the thyroid hormone receptor with increasing concentrations of this compound and a constant concentration of [¹²⁵I]T3.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound [¹²⁵I]T3 from the free [¹²⁵I]T3 by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]T3 (IC50).
In Vitro Deiodinase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of deiodinase enzymes.
Materials:
-
Recombinant human deiodinase enzyme (e.g., D1 or D2)
-
Substrate (e.g., reverse T3 for D1, T4 for D2)
-
This compound
-
Dithiothreitol (DTT) as a cofactor
-
Assay buffer
Procedure:
-
Pre-incubate the deiodinase enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate and DTT.
-
Incubate at 37°C for a specific time.
-
Stop the reaction.
-
Measure the amount of product formed (e.g., T2 from rT3 for D1, or T3 from T4 for D2) using a suitable method like LC-MS/MS.
-
Calculate the IC50 value for this compound.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Mix the test solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control.
Visualizations
Signaling Pathway of Thyroid Hormone Action
Caption: Simplified signaling pathway of thyroid hormone action.
Experimental Workflow for Evaluating Thyromimetic Activity
Caption: General experimental workflow for assessing thyromimetic activity.
Logical Relationship in Thyroid Hormone Synthesis
Caption: Key steps in the synthesis of thyroid hormones.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Acetyl-3,5-diiodo-L-tyrosine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Acetyl-3,5-diiodo-L-tyrosine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets.
Summary of Chemical and Physical Properties
While detailed quantitative toxicity data is limited, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1027-28-7[1][2] |
| Molecular Formula | C₁₁H₁₁I₂NO₄[1] |
| Molecular Weight | 475.02 g/mol [1] |
| Appearance | White solid[3] |
| Hazards | May cause skin and eye irritation. May be harmful if inhaled or swallowed.[3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local environmental regulations.[3] The following procedure outlines the best practices for its disposal.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate personal protective equipment to minimize exposure.
-
Gloves: Chemical-resistant gloves are essential.
-
Lab Coat: A lab coat or other protective clothing should be worn.[4]
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.[3]
Waste Collection
Proper collection and containment of this compound waste are crucial to prevent contamination.
-
Solid Waste:
-
Carefully sweep or scoop the solid waste into a designated, clearly labeled waste container.[3]
-
Avoid generating dust. If necessary, moisten the material slightly with a suitable solvent to minimize airborne particles.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as filter paper, weigh boats, and disposable gloves, should also be placed in the designated waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.
-
Storage of Waste
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3] The storage area should be cool, dry, and well-ventilated.
Final Disposal
The final disposal of this compound waste must be conducted by a licensed waste disposal company.
-
Professional Disposal: Do not attempt to dispose of this chemical in the regular trash or down the drain.[4]
-
Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations for chemical waste.[3][5] The waste disposal company will be able to provide guidance on the specific requirements in your area.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N--Acetyl-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Acetyl-3,5-diiodo-L-tyrosine. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring procedural integrity. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is structurally similar to compounds known to cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive summary of recommended personal protective equipment is provided below. These recommendations are based on a conservative approach to ensure user safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashes or dust generation. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Protective Clothing | A standard laboratory coat is required. For larger quantities, impervious clothing should be considered. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or higher is recommended if dust is generated. Use in a well-ventilated area or under a fume hood. |
Operational and Disposal Plans
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
II. Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, use a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not inhale dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks and meals.[1]
III. Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
IV. Disposal
-
Unused Product: Dispose of the chemical in its original container as hazardous waste. Do not mix with other waste.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent materials, containers) should be disposed of as hazardous waste.
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
